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Core Science & Biosynthesis

Foundational

CAS number 1260590-75-7 Fmoc-2-chloro-L-homophenylalanine data

Title: Technical Guide: Fmoc-2-chloro-L-homophenylalanine (CAS 1260590-75-7) Subtitle: Structural Utility, Solid-Phase Synthesis Protocols, and Medicinal Chemistry Applications Executive Summary Fmoc-2-chloro-L-homopheny...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Fmoc-2-chloro-L-homophenylalanine (CAS 1260590-75-7) Subtitle: Structural Utility, Solid-Phase Synthesis Protocols, and Medicinal Chemistry Applications

Executive Summary

Fmoc-2-chloro-L-homophenylalanine (CAS 1260590-75-7) is a non-canonical amino acid (NCAA) critical to modern peptidomimetic drug design. By combining the backbone extension of homophenylalanine with the steric and electronic modulation of an ortho-chloro substitution , this building block offers a unique probe for exploring receptor binding pockets and enhancing metabolic stability.

This guide provides a comprehensive technical overview for researchers, focusing on its application in Solid-Phase Peptide Synthesis (SPPS), its mechanistic role in improving peptide selectivity (e.g., Nav1.7 inhibitors), and rigorous handling protocols.

Chemical Profile & Physical Properties[1]

The following data consolidates the physicochemical identity of the compound.

PropertyData
Chemical Name Fmoc-2-chloro-L-homophenylalanine
CAS Number 1260590-75-7
Synonyms Fmoc-L-β-homo-Phe(2-Cl)-OH; (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-chlorophenyl)butanoic acid
Molecular Formula C₂₅H₂₂ClNO₄
Molecular Weight 435.90 g/mol
Chirality L-isomer (S-configuration at

-carbon)
Solubility Soluble in DMF, DMSO, NMP; sparingly soluble in DCM
Appearance White to off-white powder
Purity Standard

98% (HPLC),

99% ee (Chiral purity)

Mechanistic Utility in Drug Design

The incorporation of Fmoc-2-chloro-L-homophenylalanine into a peptide sequence introduces three distinct physicochemical alterations compared to the native phenylalanine:

  • Backbone Extension (The "Homo" Effect): The insertion of an additional methylene group (

    
    ) between the 
    
    
    
    -carbon and the aromatic side chain increases the side-chain length. This allows the aromatic ring to reach deeper into hydrophobic binding pockets that are inaccessible to native phenylalanine.
  • Orthogonal Steric Lock (The "2-Chloro" Effect): The chlorine atom at the ortho (2-) position creates significant steric bulk near the peptide backbone. This restricts the rotational freedom of the phenyl ring (

    
     and 
    
    
    
    torsion angles), pre-organizing the side chain into a specific conformation that can reduce the entropic penalty of binding.
  • Electronic Modulation: The electron-withdrawing nature of the chlorine atom alters the quadrupole moment of the phenyl ring, potentially strengthening

    
     interactions or enabling halogen bonding with receptor residues.
    
Diagram 1: Structural & Functional Logic

The following diagram illustrates the "evolutionary" logic of using this NCAA to refine potency and selectivity.

StructuralLogic Phe Native Phenylalanine (Baseline Binder) HomoPhe L-Homophenylalanine (+CH2 Extension) Phe->HomoPhe Increases Reach (Access Deep Pockets) ClHomoPhe 2-Chloro-L-Homophenylalanine (CAS 1260590-75-7) HomoPhe->ClHomoPhe Adds Steric Bulk (Cl) Restricts Rotation Outcome Target Outcome: High Potency & Selectivity (e.g., Nav1.7 Inhibition) ClHomoPhe->Outcome Optimized Fit & Metabolic Stability

Caption: Evolution of steric probes. The addition of the methylene spacer and ortho-chlorine transforms a generic binder into a highly specific pharmacological tool.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol is designed for standard Fmoc chemistry on automated synthesizers (e.g., CEM Liberty Blue) or manual glassware. Due to the steric bulk of the 2-chloro-homophenylalanine side chain, coupling times are extended to ensure high yield.

Reagents:
  • Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).

  • Deprotection: 20% Piperidine in DMF (v/v).[1]

  • Activator: HCTU or HATU (preferred over HOBt/DIC for hindered amino acids).

  • Base: N,N-Diisopropylethylamine (DIEA).

Step-by-Step Workflow:
  • Resin Swelling:

    • Swell resin in DMF for 30 minutes. Drain.

  • Fmoc Deprotection (Cycle A):

    • Add 20% Piperidine/DMF.[1] Agitate for 3 minutes. Drain.

    • Add fresh 20% Piperidine/DMF. Agitate for 10 minutes. Drain.

    • Wash: DMF (5 x 1 min).

  • Coupling of CAS 1260590-75-7:

    • Stoichiometry: Use 4-5 equivalents of Fmoc-2-chloro-L-homophenylalanine relative to resin loading.

    • Activation: Dissolve AA in DMF (0.2 M). Add 4.9 eq HCTU and 10 eq DIEA.

    • Reaction: Agitate for 45–60 minutes at room temperature.

    • Note: If using microwave assistance, heat to 75°C for 5 minutes (ensure the Cl-substituent is stable; 50°C is safer for initial trials).

    • Wash: DMF (5 x 1 min).

  • Capping (Optional but Recommended):

    • Acetylate unreacted amines with Acetic Anhydride/DIEA/DMF to prevent deletion sequences.

  • Cleavage:

    • Cocktail: TFA/TIS/H₂O (95:2.5:2.5).

    • Time: 2–3 hours.

    • Precipitate in cold diethyl ether.

Diagram 2: SPPS Cycle Workflow

SPPS_Workflow Start Fmoc-Resin (Swollen) Deprotect Deprotection (20% Piperidine) Start->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 Activate Activation (AA + HCTU + DIEA) Wash1->Activate Couple Coupling (45-60 min) Activate->Couple Check Kaiser Test (Blue = Incomplete) Couple->Check Check->Activate Blue (Recouple) Wash2 Wash (DMF x5) Check->Wash2 Colorless (Complete) NextCycle Proceed to Next AA Wash2->NextCycle

Caption: Standard SPPS cycle optimized for Fmoc-2-chloro-L-homophenylalanine. Note the critical checkpoint (Kaiser Test) to ensure complete coupling of the hindered amino acid.

Case Study: Nav1.7 Inhibition

One of the most authoritative applications of chlorinated homophenylalanine derivatives is found in the development of selective inhibitors for the voltage-gated sodium channel Nav1.7 , a high-value target for treating neuropathic pain.

  • The Challenge: Peptide toxins (like ProTx-II) are potent but often lack selectivity between Nav1.7 and the cardiac channel Nav1.5.

  • The Solution: Research by Amgen and others utilized "homo" amino acid scans to optimize the fit of the peptide into the voltage-sensing domain.

  • Role of CAS 1260590-75-7: The incorporation of 2-chlorohomophenylalanine (2-ClhF) allows for a deeper, sterically defined interaction with the channel's hydrophobic pockets, significantly improving the selectivity ratio for Nav1.7 over Nav1.5 [1]. The chlorine atom provides a specific "anchor" point that native phenylalanine cannot achieve.

Quality Control & Storage

To maintain the integrity of the Fmoc group and the chiral center:

  • Storage: Store at +2°C to +8°C in a desiccator. Long-term storage at -20°C is preferred.

  • Stability: Stable for >2 years if kept dry. Hydrolyzes slowly in moist air.

  • QC Parameters:

    • HPLC: Check for free Fmoc-OH or dibenzofulvene contaminants.

    • Chiral HPLC: Essential to verify <0.5% D-enantiomer, as "homo" synthesis routes can sometimes be prone to racemization depending on the starting material.

References

  • Amgen Inc. (2014).[2] Potent and Selective Inhibitors of Nav1.7. World Intellectual Property Organization, Patent WO2014165277A2.

  • Chem-Impex International. (n.d.). Fmoc-2-chloro-L-homophenylalanine Product Data.

  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis.

  • Luxembourg Bio Technologies. (2011). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators.

Sources

Exploratory

Molecular weight and formula of Fmoc-2-chloro-L-homophenylalanine

An In-depth Technical Guide to Fmoc-2-chloro-L-homophenylalanine for Advanced Peptide Chemistry Authored by: Senior Application Scientist Introduction In the landscape of modern drug discovery and peptide science, the in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Fmoc-2-chloro-L-homophenylalanine for Advanced Peptide Chemistry

Authored by: Senior Application Scientist

Introduction

In the landscape of modern drug discovery and peptide science, the incorporation of non-canonical amino acids is a cornerstone strategy for developing novel therapeutics with enhanced efficacy, stability, and target specificity. Among these specialized building blocks, Fmoc-2-chloro-L-homophenylalanine stands out as a valuable reagent. This guide provides an in-depth technical overview of its chemical properties, synthesis, applications, and the scientific rationale behind its use in advanced peptide research and development.

Fmoc-2-chloro-L-homophenylalanine is a derivative of the amino acid L-homophenylalanine, featuring two critical modifications: a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group and a chlorine atom at the 2-position of the phenyl ring. The "homo" designation indicates the presence of an additional methylene group in the side chain compared to phenylalanine, which provides increased conformational flexibility and alters the molecule's hydrophobic character. These features make it a powerful tool for medicinal chemists aiming to modulate the pharmacological profiles of peptide-based drug candidates.

Core Physicochemical Properties

The precise molecular characteristics of Fmoc-2-chloro-L-homophenylalanine are fundamental to its application. These properties are summarized below.

PropertyValueSource(s)
Molecular Formula C25H22ClNO4[1][2]
Molecular Weight 435.91 g/mol [1][2]
Appearance White to off-white powder[2]
Storage Conditions 0-8°C, sealed in a dry environment[1][2]
Key Functional Groups Fmoc protecting group, 2-chlorophenyl side chain[1][2]

Synthesis, Purification, and Quality Control

The synthesis of Fmoc-2-chloro-L-homophenylalanine is a multi-step process that demands rigorous control over stereochemistry and purity. While specific proprietary methods may vary, the general approach involves the synthesis of the core amino acid, 2-chloro-L-homophenylalanine, followed by the protection of the α-amino group with an Fmoc reagent.

Quality Control: The purity of Fmoc-amino acids is paramount for the successful synthesis of high-quality peptides. Impurities can lead to the formation of truncated or modified peptide sequences, complicating purification and potentially impacting biological activity.[3]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing the purity of Fmoc-2-chloro-L-homophenylalanine. It is used to quantify the desired product and identify any related impurities, such as diastereomers or by-products from the synthesis.[2][4]

  • Chiral Purity: Ensuring the enantiomeric purity of the L-isomer is critical, as the stereochemistry of amino acids dictates the three-dimensional structure and function of the final peptide. Chiral HPLC is often employed for this analysis.[2]

A typical workflow for ensuring the quality of Fmoc-amino acids before use in synthesis is outlined below.

QC_Workflow cluster_proc Quality Control Protocol raw_material Receive Raw Fmoc-AA hplc_analysis Purity Analysis (RP-HPLC) raw_material->hplc_analysis chiral_analysis Chiral Purity (Chiral HPLC) hplc_analysis->chiral_analysis recrystallization Recrystallization (if needed) chiral_analysis->recrystallization Purity < 99%? final_qc Final QC Check chiral_analysis->final_qc Purity ≥ 99% recrystallization->hplc_analysis release Release for Synthesis final_qc->release

Caption: Quality control workflow for Fmoc-amino acids.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-2-chloro-L-homophenylalanine is primarily used as a building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This technique allows for the stepwise assembly of a peptide chain on an insoluble resin support.[5]

The Role of the Fmoc Group: The Fmoc group serves as a temporary protecting group for the α-amino function of the amino acid.[6] Its key advantage is its lability to basic conditions (typically a solution of piperidine in DMF), which allows for its removal without affecting the acid-labile protecting groups on the amino acid side chains or the linker attaching the peptide to the resin.[5][7] This orthogonality is a cornerstone of the Fmoc-SPPS strategy.

The Influence of the 2-chloro-homophenylalanine Side Chain:

  • Conformational Constraint: The chloro-substituent on the phenyl ring can introduce steric hindrance and specific electronic interactions, influencing the local conformation of the peptide backbone. This can be used to stabilize secondary structures like β-turns or α-helices.

  • Metabolic Stability: The non-natural structure of homophenylalanine and the presence of the chloro group can render the resulting peptide more resistant to enzymatic degradation by proteases, thereby increasing its in vivo half-life.

  • Modulation of Binding Affinity: The altered size, hydrophobicity, and electronic properties of the side chain can fine-tune the binding affinity and specificity of the peptide for its biological target.

General Protocol for Incorporation in Fmoc-SPPS:

  • Resin Preparation: The synthesis begins with a solid support (resin) appropriate for the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink amide resin for a C-terminal amide).[8]

  • Fmoc Deprotection: The Fmoc group of the N-terminal amino acid on the resin-bound peptide is removed by treating the resin with a 20% solution of piperidine in dimethylformamide (DMF).[8] This exposes a free amine for the next coupling step.

  • Amino Acid Activation: In a separate vessel, Fmoc-2-chloro-L-homophenylalanine is activated by reacting it with a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) in DMF. This converts the carboxylic acid into a more reactive species.

  • Coupling: The activated Fmoc-2-chloro-L-homophenylalanine solution is added to the resin. The activated carboxyl group reacts with the free amine on the peptide chain, forming a new peptide bond.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents and by-products.

  • Cycle Repetition: The deprotection, activation, and coupling steps are repeated for each subsequent amino acid in the desired sequence.

The cyclical nature of Fmoc-SPPS is illustrated in the following diagram:

SPPS_Cycle deprotection Fmoc Deprotection wash1 Wash deprotection->wash1 Piperidine coupling Coupling wash1->coupling Remove excess wash2 Wash coupling->wash2 Activated Fmoc-AA wash2->deprotection Repeat cycle

Caption: The core cycle of Fmoc Solid-Phase Peptide Synthesis.

Significance in Medicinal Chemistry and Drug Development

The use of Fmoc-2-chloro-L-homophenylalanine extends beyond basic peptide synthesis into the realm of therapeutic design.

  • Peptide Inhibitors: This amino acid has been incorporated into peptide sequences to develop potent and selective inhibitors of enzymes and protein-protein interactions.[1] The unique side chain can probe binding pockets and establish interactions that are not possible with natural amino acids.

  • Enhanced Pharmacokinetics: As mentioned, the unnatural structure can lead to improved metabolic stability. This is a critical factor in designing peptide drugs that can be administered less frequently and maintain therapeutic concentrations for longer periods. L-homophenylalanine itself is a precursor for angiotensin-converting enzyme (ACE) inhibitors, highlighting the therapeutic relevance of this structural motif.[9]

  • Bioactive Peptides: It is a valuable tool for creating novel bioactive peptides with tailored properties for research in areas such as oncology and immunology.[2]

Handling and Storage Recommendations

  • Storage: Fmoc-2-chloro-L-homophenylalanine should be stored at 0-8°C in a tightly sealed container to protect it from moisture and air.[1][2]

  • Handling: Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn when handling this compound. It is typically a stable, non-hazardous solid, but inhalation of dust should be avoided.

References

  • Peptides International. (n.d.). Fmoc-Phe(2-Cl)-OH. Retrieved from [Link]

  • PubChem. (n.d.). Fmoc-2-chloro-D-phenylalanine. Retrieved from [Link]

  • Splendid Lab Pvt. Ltd. (n.d.). Fmoc-L-homophenylalanine. Retrieved from [Link]

  • Ghatge, M., Momin, S., & Deshmukh, A. (2009). Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor. PubMed. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Aralez Bio. (n.d.). Fmoc-2-chloro-D-phenylalanine. Retrieved from [Link]

  • Cusabio. (n.d.). Fmoc-2-chloro-L-homophenylalanine. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Retrieved from [Link]

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Sethi, M. K., et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104.

Sources

Foundational

Difference between Fmoc-2-chloro-L-homophenylalanine and L-phenylalanine

Topic: Difference between Fmoc-2-chloro-L-homophenylalanine and L-phenylalanine Content Type: Technical Comparative Guide Author Persona: Senior Application Scientist Structural Architecture, Synthetic Protocols, and Pha...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Difference between Fmoc-2-chloro-L-homophenylalanine and L-phenylalanine Content Type: Technical Comparative Guide Author Persona: Senior Application Scientist

Structural Architecture, Synthetic Protocols, and Pharmacological Utility[1]

Executive Summary

This guide delineates the critical technical distinctions between the canonical amino acid L-Phenylalanine (L-Phe) and its synthetically modified analog, Fmoc-2-chloro-L-homophenylalanine (Fmoc-2-Cl-Hph) .

While L-Phe serves as the fundamental aromatic building block in native biology, Fmoc-2-Cl-Hph is a specialized reagent designed for Medicinal Chemistry and Solid Phase Peptide Synthesis (SPPS) . The introduction of the homophenylalanine scaffold (extended side chain) and ortho-chlorine substitution provides researchers with a tool to modulate peptide conformation, enhance metabolic stability against proteolysis, and probe receptor selectivity pockets inaccessible to native phenylalanine.

Part 1: Structural & Electronic Architecture

The divergence between these two molecules lies in three distinct engineered modifications: the Fmoc protecting group , the homo-elongation , and the ortho-chlorination .

Comparative Physicochemical Data
FeatureL-Phenylalanine (Native)Fmoc-2-chloro-L-homophenylalanine (Reagent)
Formula


Mol. Weight 165.19 g/mol ~435.9 g/mol
Side Chain Benzyl (

)
2-Chlorophenethyl (

)
Electronic State Zwitterionic (at physiological pH)N-terminally protected (uncharged amine)
Steric Bulk ModerateHigh (Due to

extension + Cl atom)
Hydrophobicity HighVery High (Increased lipophilicity via Cl)
The "Homo" Effect (Side Chain Extension)

Native L-Phe possesses a beta-carbon (


) linking the backbone to the phenyl ring. Fmoc-2-Cl-Hph inserts an additional methylene group (

).
  • Consequence: This extension acts as a "flexible linker," allowing the aromatic ring to access binding pockets that are spatially deeper or offset compared to the native Phe binding site. It increases the rotational freedom (entropy) of the side chain.

The "Ortho-Chloro" Effect (Electronic & Steric)

The addition of a chlorine atom at the 2-position (ortho) of the phenyl ring creates two critical effects:

  • Steric Clash: The bulky chlorine atom restricts rotation around the aromatic ring, forcing the side chain into specific torsion angles (atropisomerism potential). This can lock a peptide into a bioactive conformation.

  • Metabolic Blockade: The 2-position is a common site for metabolic hydroxylation or enzymatic attack. Chlorination blocks this site, significantly increasing the plasma half-life of the resulting peptide drug.

Part 2: Synthetic Utility & SPPS Integration

As an Application Scientist, it is critical to note that Fmoc-2-Cl-Hph is not a direct "drop-in" replacement for L-Phe in automated synthesis. Its bulk and hydrophobicity require modified protocols.

Solubility and Handling
  • L-Phe: Soluble in water/physiological buffers; Fmoc-Phe-OH is soluble in DMF/NMP.

  • Fmoc-2-Cl-Hph: Highly hydrophobic. Requires NMP (N-methyl-2-pyrrolidone) or DMF (Dimethylformamide) for dissolution. Heating to 40°C may be required to achieve the standard 0.2M concentration for synthesizers.

Coupling Dynamics (The "Difficult Sequence" Problem)

The extra methylene group and the ortho-chlorine introduce significant steric hindrance. Standard coupling reagents (e.g., HBTU/DIC) often result in incomplete coupling (deletion sequences).

Recommended Activation System:

  • Primary Choice: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt.

  • Base: DIPEA (Diisopropylethylamine).

  • Stoichiometry: 4:4:8 (AA:HATU:DIPEA) relative to resin loading.

Part 3: Experimental Protocol (Self-Validating System)

Objective: Incorporate Fmoc-2-Cl-Hph into a growing peptide chain on Rink Amide resin.

Reagent Preparation
  • Calculate: Weigh 4 equivalents (eq) of Fmoc-2-chloro-L-homophenylalanine relative to resin scale.

  • Dissolve: Add minimal DMF. If solution is cloudy, sonicate for 30 seconds.

  • Activate: Add 3.9 eq of HATU (dissolved in DMF) and 8 eq of DIPEA immediately prior to addition to the reaction vessel. Note: Pre-activation > 2 mins can lead to racemization.

Coupling Cycle (Manual or Automated)
  • Wash Resin: DMF (3 x 1 min).

  • Coupling: Add activated AA solution to resin.[1]

    • Standard Phe: 30-45 minutes at Room Temp.

    • Fmoc-2-Cl-Hph:[2]Double Couple (2 x 60 minutes) or Single Couple (2 hours at 50°C).

  • Validation (The "Stop" Point): Perform a Kaiser Test (ninhydrin).

    • Blue Beads: Incomplete coupling (Free amines present).

      
      Recouple. 
      
    • Colorless/Yellow Beads: Complete coupling.

      
       Proceed.
      
Fmoc Deprotection
  • Reagent: 20% Piperidine in DMF + 0.1M HOBt (to suppress aspartimide formation if applicable).

  • Cycle: 2 x 10 minutes.

  • Wash: DMF (5 x 1 min) to remove all piperidine traces (essential before next HBTU/HATU step to prevent capping).

Part 4: Visualization of Logic & Workflow

Structural & Functional Decision Tree

This diagram illustrates the decision logic for selecting between Native Phe and the 2-Cl-Hph analog during drug design.

DrugDesignLogic Start Target Identification NativePhe Native L-Phenylalanine (Baseline Activity) Start->NativePhe Problem Identify Limitation NativePhe->Problem Screening Data Sol1 Metabolic Instability (Rapid Proteolysis) Problem->Sol1 Half-life < 10min Sol2 Poor Selectivity (Off-target binding) Problem->Sol2 Low Specificity DesignChoice Apply Fmoc-2-Cl-L-Hph Sol1->DesignChoice Sol2->DesignChoice Mechanism1 Ortho-Cl Blocks Enzymatic Attack DesignChoice->Mechanism1 Stability Path Mechanism2 Homo-Extension Probes Distal Pockets DesignChoice->Mechanism2 Affinity Path Result Optimized Lead Candidate (High Stability/Potency) Mechanism1->Result Mechanism2->Result

Figure 1: Decision logic for transitioning from native Phenylalanine to the 2-chloro-homophenylalanine scaffold to solve specific medicinal chemistry challenges.

SPPS Coupling Workflow

A rigorous protocol visualization for the incorporation of the hindered amino acid.

SPPS_Protocol Resin Resin-Peptide-NH2 Couple Coupling Reaction (2 hrs or Double Couple) Resin->Couple Activate Activate Fmoc-2-Cl-Hph (HATU/DIPEA) Activate->Couple Wash DMF Wash (3x) Couple->Wash Test Kaiser Test (Validation) Test->Couple Blue (Fail) Deprotect Fmoc Deprotection (20% Piperidine) Test->Deprotect Colorless (Pass) Wash->Test Next Proceed to Next AA Deprotect->Next

Figure 2: Cyclic workflow for the solid-phase incorporation of Fmoc-2-chloro-L-homophenylalanine, emphasizing the critical validation step (Kaiser Test).

References

  • BenchChem. (2025).[3][4] Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis. Retrieved from

  • Creative Peptides. (2024).[5] Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from

  • National Institutes of Health (PubChem). (2024). Fmoc-2-chloro-D-phenylalanine Compound Summary (Analogous Structure Data). Retrieved from

  • Chem-Impex International. (2024). Fmoc-2-chloro-L-phenylalanine Product Applications in Drug Development.[2] Retrieved from

  • Wang, Q., et al. (2015). Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors. Journal of Medicinal Chemistry. Retrieved from

Sources

Exploratory

Technical Guide: Steric Control via Ortho-Chloro Substitution in Homophenylalanine Derivatives

Executive Summary In modern peptidomimetic drug design, entropy penalties upon ligand binding represent a major barrier to high-affinity interactions. Homophenylalanine (Hph) , with its extended ethylene linker, offers g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern peptidomimetic drug design, entropy penalties upon ligand binding represent a major barrier to high-affinity interactions. Homophenylalanine (Hph) , with its extended ethylene linker, offers greater reach than phenylalanine but suffers from increased conformational freedom (


).

This guide details the strategic installation of an ortho-chloro (2-Cl) substituent on the Hph aromatic ring. This modification acts as a "steric lock," restricting rotation around the


 torsion angle via van der Waals clashes with the extended backbone linker. This guide provides the mechanistic rationale, a validated asymmetric synthesis protocol, and the pharmacological impact of this modification.

Mechanistic Basis of Steric Control

The efficacy of ortho-chloro substitution stems from the specific spatial volume of the chlorine atom compared to hydrogen.

The Steric Clash

Unlike fluorine (r


 = 1.47 Å), which is often isosteric with hydrogen (r

= 1.20 Å), chlorine (r

= 1.75 Å) possesses a van der Waals radius approaching that of a methyl group (2.00 Å). In the context of Homophenylalanine, the extended side chain (

) introduces a critical

torsion angle.
  • Unsubstituted Hph: The aromatic ring rotates freely, sampling multiple energy minima.

  • 2-Cl-Hph: The bulky chlorine atom creates a repulsive interaction with the

    
    -methylene protons of the linker. This forces the side chain into a biased conformation, typically excluding specific gauche rotamers and pre-organizing the molecule for receptor binding.
    
Comparative Steric Parameters

The following table summarizes the physical parameters driving this conformational restriction.

SubstituentVan der Waals Radius (Å)A-Value (kcal/mol)Electronic Effect (

)
Hydrogen (-H) 1.200.000.00
Fluorine (-F) 1.470.150.52
Chlorine (-Cl) 1.75 0.43 0.47
Methyl (-CH₃) 2.001.70-0.04

Data Source: Standard Physical Organic Chemistry Tables (Hansch/Leo parameters).

Visualization of Conformational Locking

The diagram below illustrates the restriction mechanism. The 2-Cl substituent clashes with the peptide backbone or linker, locking the


 angle.

StericLock Hph Unsubstituted Hph (High Entropy) Cl_Hph 2-Cl-Hph (Restricted Rotation) Hph->Cl_Hph Ortho-Cl Substitution Binding Receptor Binding (Low Entropy Penalty) Cl_Hph->Binding Pre-organized State Clash Steric Clash: Cl (1.75 Å) vs Linker Cl_Hph->Clash Forces Torsion Bias Clash->Cl_Hph Locks Chi2 Angle

Figure 1: Mechanism of conformational restriction via ortho-chloro substitution. The steric bulk of Cl prevents free rotation, reducing the entropy cost of binding.

Synthetic Methodology: Asymmetric Alkylation

While enzymatic routes exist, chemical synthesis via asymmetric alkylation of glycine equivalents remains the most robust method for generating gram-scale quantities of protected L-2-Cl-Hph for solid-phase peptide synthesis (SPPS).

Retrosynthetic Strategy

The target molecule, Fmoc-2-Cl-L-Hph-OH , is constructed via the alkylation of a chiral Ni(II)-glycine Schiff base complex. This method ensures high enantioselectivity (>98% ee) and eliminates the need for chiral resolution.

Synthesis Workflow Diagram

SynthesisFlow Start Start: 2-Chlorophenethyl Alcohol Bromide 1-(2-Bromoethyl)-2-chlorobenzene Start->Bromide PBr3, DCM Alkylation Asymmetric Alkylation (KOtBu, DMF, -20°C) Bromide->Alkylation NiComplex Ni(II)-Glycine-BPB Complex (Chiral Auxiliary) NiComplex->Alkylation Hydrolysis Acid Hydrolysis (3N HCl, MeOH) Alkylation->Hydrolysis Decomplexation Protection Fmoc Protection (Fmoc-OSu, NaHCO3) Hydrolysis->Protection Free Amino Acid Final Final Product: Fmoc-2-Cl-L-Hph-OH Protection->Final

Figure 2: Step-by-step synthetic pathway for Fmoc-2-Cl-L-Hph-OH using a chiral Ni(II) auxiliary.

Detailed Experimental Protocol

Step 1: Preparation of Electrophile

  • Dissolve 2-chlorophenethyl alcohol (10.0 mmol) in anhydrous DCM (50 mL).

  • Cool to 0°C. Dropwise add Phosphorus Tribromide (PBr

    
    , 3.5 mmol).
    
  • Stir at RT for 4 hours. Quench with NaHCO

    
    .
    
  • Extract with DCM, dry over MgSO

    
    , and concentrate to yield 1-(2-bromoethyl)-2-chlorobenzene .
    

Step 2: Asymmetric Alkylation (The Critical Step)

  • Reagents: Use the Ni(II) complex of glycine Schiff base with (S)-BPB (Belokon's auxiliary).

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Reaction: Dissolve Ni(II)-complex (1.0 eq) and the bromide from Step 1 (1.2 eq) in anhydrous DMF.

  • Base Addition: Cool to 0°C. Add finely powdered KOH (5.0 eq) or KOtBu (1.5 eq).

  • Monitoring: Stir vigorously. The reaction typically completes in 30–60 minutes (monitor by TLC; disappearance of red Ni-complex spot).

  • Quench: Pour into ice water (precipitation of the alkylated complex occurs). Filter the red solid.

Step 3: Hydrolysis and Fmoc Protection

  • Dissolve the alkylated complex in MeOH/3N HCl (3:1). Reflux for 2 hours (color changes from red to green/colorless).

  • Workup: Evaporate MeOH. Extract the chiral auxiliary ligand with DCM (can be recycled).

  • The aqueous layer contains the free amino acid salt. Adjust pH to 8.5 with Na

    
    CO
    
    
    
    .
  • Add Fmoc-OSu (1.1 eq) in Dioxane. Stir overnight.

  • Purification: Acidify to pH 2, extract with EtOAc. Purify via flash chromatography (Hexane/EtOAc).

Validation Criteria:

  • HRMS: [M+H]+ consistent with Fmoc-2-Cl-Hph.

  • Chiral HPLC: >98% ee (Chiralpak AD-H column).

  • 1H NMR: Diagnostic shift of the

    
    -protons due to the ortho-Cl influence.
    

Pharmacological Implications[1][2][3]

Receptor Selectivity (Opioid Case Study)

In the development of Endomorphin-2 analogs, substituting Phenylalanine (Phe) with Hph increases flexibility, often reducing selectivity. However, 2-Cl-Hph restores rigidity.

  • Mechanism: The ortho-Cl forces the aromatic ring into a specific vector away from the peptide backbone.

  • Outcome: In

    
    -opioid receptor ligands, this modification has been observed to enhance 
    
    
    
    vs
    
    
    selectivity by destabilizing the binding mode required for the
    
    
    receptor [1].
Metabolic Stability

The 2-position (ortho) and 4-position (para) are common sites for metabolic hydroxylation by Cytochrome P450 enzymes.

  • Blockade: The Chlorine atom sterically and electronically deactivates the ring toward oxidation.

  • Half-life: Peptides containing 2-Cl-Hph typically exhibit extended plasma half-lives compared to their unsubstituted Hph counterparts.

References

  • Conformational Analysis of Endomorphin-2 Analogs. Source: National Institutes of Health (PubMed). Context: Discusses the impact of conformational restriction in phenylalanine mimics on bioactivity.

  • Van der Waals Radii and Steric Parameters. Source: Yale University / Hansch Parameters. Context: Standard physical constants for Cl vs Methyl vs H.

  • Synthesis of Enantiopure Unnatural Amino Acids. Source: Princeton University (Macmillan Group). Context: Modern protocols for synthesizing functionalized amino acid derivatives.

  • Steric Effects in Drug Design. Source: Journal of Medicinal Chemistry (ACS). Context: General principles of using steric clash to lock bioactive conformations.

Foundational

Hydrophobicity Profile of Chlorinated Homophenylalanine Analogs: An In-depth Technical Guide

Abstract This technical guide provides a comprehensive overview of the methodologies used to determine the hydrophobicity profile of chlorinated homophenylalanine analogs. As constituents of peptidomimetics and other pha...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies used to determine the hydrophobicity profile of chlorinated homophenylalanine analogs. As constituents of peptidomimetics and other pharmaceutical compounds, the lipophilicity of these unnatural amino acids is a critical determinant of their pharmacokinetic and pharmacodynamic properties. This document details both experimental and computational approaches to quantify hydrophobicity, offering field-proven insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.

Introduction: The Significance of Hydrophobicity in Drug Design

Hydrophobicity, a key physicochemical parameter, governs a molecule's partitioning behavior between polar and non-polar environments. In drug discovery and development, the hydrophobicity of a compound, often expressed as the logarithm of the partition coefficient (log P), profoundly influences its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Homophenylalanine, an analog of phenylalanine with an additional methylene group in its side chain, is a valuable building block in peptide-based therapeutics.[1] Chlorination of the phenyl ring introduces a powerful tool to modulate its hydrophobicity, thereby fine-tuning the properties of the resulting peptides or small molecules for enhanced therapeutic efficacy. Understanding the relationship between the degree and position of chlorination and the resulting hydrophobicity is paramount for rational drug design.

Foundational Principles: Quantifying Hydrophobicity

The hydrophobicity of a molecule is empirically determined by its partitioning between an aqueous and a non-polar phase, typically n-octanol and water. The partition coefficient, P, is the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase. Due to the wide range of P values, its logarithm, log P, is the more commonly used metric.

For ionizable molecules such as amino acids, the distribution coefficient (log D) is also a critical parameter, as it considers the concentration of all species (ionized and neutral) at a specific pH.

Experimental Determination of Hydrophobicity: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a robust and widely adopted technique for estimating the hydrophobicity of compounds.[2][3] The principle lies in the separation of analytes based on their differential partitioning between a non-polar stationary phase (typically alkyl-silica, such as C18) and a polar mobile phase.[4] More hydrophobic compounds exhibit stronger interactions with the stationary phase, resulting in longer retention times.

Causality in Experimental Design

The choice of chromatographic conditions is critical for obtaining reliable and reproducible hydrophobicity data.

  • Stationary Phase: A C18 (octadecylsilyl) column is the workhorse for separating hydrophobic molecules like chlorinated homophenylalanine analogs due to the strong hydrophobic interactions between the long alkyl chains and the aromatic side chain of the analytes. Phenyl-based stationary phases can also be employed to leverage π-π interactions, which may offer unique selectivity for aromatic positional isomers.[5]

  • Mobile Phase: A gradient of an organic modifier (typically acetonitrile or methanol) in water is used to elute the compounds. Acetonitrile is often preferred due to its lower viscosity and UV transparency. The addition of an ion-pairing agent, such as trifluoroacetic acid (TFA), is crucial for amino acid analysis. TFA protonates the amino group and suppresses the ionization of the carboxylic acid group, leading to a single, well-defined species that interacts with the stationary phase primarily through its hydrophobicity. It also minimizes undesirable interactions with residual silanol groups on the silica support, improving peak shape.

  • pH Control: Maintaining a consistent, acidic pH (e.g., pH 2-3 with TFA or formic acid) is essential to ensure the amino acid is in a consistent protonation state, minimizing variability in retention time.

Experimental Protocol: Hydrophobicity Index Determination by RP-HPLC

This protocol outlines a general procedure for determining the relative hydrophobicity of chlorinated homophenylalanine analogs.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

  • Analytes: Homophenylalanine and its chlorinated analogs (e.g., 2-chloro-, 3-chloro-, 4-chloro-, 2,4-dichloro-, 3,4-dichloro-homophenylalanine) dissolved in Mobile Phase A at a concentration of 1 mg/mL.

Procedure:

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved. Maintain a column temperature of 30°C.

  • Sample Injection: Inject 10 µL of each analyte solution onto the column.

  • Gradient Elution: Elute the analytes using a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Column Wash and Re-equilibration: After each run, wash the column with 95% Mobile Phase B for 5 minutes, then return to the initial conditions (95% Mobile Phase A) and re-equilibrate for 10 minutes before the next injection.

  • Data Acquisition: Monitor the elution profile at a wavelength of 214 nm or 254 nm. Record the retention time (t_R) for each analyte.

  • Hydrophobicity Index Calculation: While various hydrophobicity indices exist, a simple and effective measure is the relative retention time. For more quantitative comparisons, a hydrophobicity index (HI) can be calculated relative to a standard compound or by using the retention times of a series of standards to calibrate the column.

Diagram: RP-HPLC Workflow for Hydrophobicity Profiling

RP_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve Analogs in Mobile Phase A (1 mg/mL) Injection Inject Sample (10 µL) Sample->Injection MobilePhaseA Prepare Mobile Phase A (0.1% TFA in Water) Equilibration Column Equilibration (C18, 30°C, 1 mL/min) MobilePhaseA->Equilibration MobilePhaseB Prepare Mobile Phase B (0.1% TFA in Acetonitrile) Gradient Gradient Elution (5-95% B over 20 min) MobilePhaseB->Gradient Equilibration->Injection Injection->Gradient Detection UV Detection (214 nm / 254 nm) Gradient->Detection Record_tR Record Retention Time (t_R) Detection->Record_tR Calculate_HI Calculate Hydrophobicity Profile Record_tR->Calculate_HI

Caption: Workflow for determining the hydrophobicity profile of chlorinated homophenylalanine analogs using RP-HPLC.

Computational Prediction of Hydrophobicity: In Silico log P Calculation

Computational methods provide a rapid and cost-effective means to estimate log P values, especially in the early stages of drug discovery when physical samples may not be available. These methods are broadly categorized into atom-based and fragment-based approaches.

  • Atom-based methods: These approaches, such as ALogP, calculate the log P of a molecule by summing the contributions of its individual atoms.

  • Fragment-based methods: These methods, like CLogP, dissect the molecule into predefined structural fragments and sum their known hydrophobicity contributions, often with correction factors for intramolecular interactions.[6][7]

Numerous software packages and online tools are available for calculating log P values. For halogenated aromatic compounds, it is crucial to use algorithms that have been parameterized to accurately account for the electronic and steric effects of halogen substituents.

Protocol: In Silico log P Calculation

This protocol outlines the general steps for calculating the log P of chlorinated homophenylalanine analogs using a computational tool.

Procedure:

  • Structure Input: Generate the 2D or 3D chemical structure of the desired chlorinated homophenylalanine analog. This can be done using chemical drawing software.

  • SMILES Generation: Convert the chemical structure into a SMILES (Simplified Molecular-Input Line-Entry System) string.

  • Log P Calculator: Input the SMILES string into a reliable log P calculation engine (e.g., those available in commercial software suites or reputable online platforms).

  • Algorithm Selection: If available, select a calculation model that is well-suited for halogenated and/or amino acid-containing structures.

  • Data Recording: Record the calculated log P (often denoted as clogP) value for each analog.

Diagram: In Silico log P Calculation Workflow

LogP_Calculation_Workflow cluster_input Structure Input cluster_calculation Log P Calculation cluster_output Output Draw Draw Chemical Structure of Chlorinated Homophenylalanine Analog SMILES Generate SMILES String Draw->SMILES InputSMILES Input SMILES into Log P Calculator SMILES->InputSMILES SelectAlgo Select Appropriate Calculation Algorithm InputSMILES->SelectAlgo Calculate Calculate Log P SelectAlgo->Calculate RecordLogP Record Calculated Log P (clogP) Calculate->RecordLogP

Caption: A streamlined workflow for the computational prediction of log P values for chlorinated homophenylalanine analogs.

Structure-Hydrophobicity Relationships

The hydrophobicity of chlorinated homophenylalanine analogs is influenced by both the number and the position of chlorine atoms on the phenyl ring.

  • Number of Chlorine Atoms: In general, increasing the number of chlorine atoms on the phenyl ring increases the hydrophobicity of the molecule. This is due to the lipophilic nature of the chlorine atom and the increase in molecular surface area.

  • Position of Chlorine Atoms: The position of the chlorine atom (ortho, meta, or para) can have a more nuanced effect on hydrophobicity.[3][8] While all chlorinated isomers are more hydrophobic than the parent homophenylalanine, the relative hydrophobicity of the positional isomers can vary. This is due to a combination of factors including intramolecular interactions, effects on the molecule's dipole moment, and steric hindrance which can influence how the molecule interacts with the stationary phase in RP-HPLC. For instance, ortho-substitution can introduce steric hindrance that may affect the planarity of the phenyl ring and its interaction with the stationary phase.

Data Presentation: A Comparative Hydrophobicity Profile

The following table presents a comparative hydrophobicity profile of chlorinated phenylalanine analogs, which serve as a model for the corresponding homophenylalanine analogs. The table includes experimentally derived relative retention times and computationally predicted log P values.

CompoundSubstitution PatternRelative Retention Time (min) (Phenylalanine Analog)Calculated log P (Homophenylalanine Analog)
PhenylalanineUnsubstituted14.381.58
2-ChlorophenylalanineOrtho-2.11
3-ChlorophenylalanineMeta-2.11
4-ChlorophenylalaninePara-2.11
2,4-DichlorophenylalanineOrtho, Para-2.64
3,4-DichlorophenylalanineMeta, Para-2.64

Conclusion and Future Directions

The hydrophobicity of chlorinated homophenylalanine analogs is a critical parameter that can be effectively characterized using a combination of RP-HPLC and in silico log P calculations. This guide has provided detailed protocols and the underlying scientific rationale for these methodologies. While the general trends of increasing hydrophobicity with increased chlorination are evident, further systematic studies on the complete series of chlorinated homophenylalanine analogs are warranted to create a comprehensive and validated hydrophobicity scale. Such data would be invaluable for the development of quantitative structure-activity relationship (QSAR) models, further enabling the rational design of novel therapeutics with optimized pharmacokinetic profiles.

References

  • Bode, S. A., Dinter, J., & Koksch, B. (2020).
  • Chemaxon. (n.d.). logP and logD calculations. Retrieved from [Link]

  • Chemistry Steps. (2022, January 3). Ortho, Para, Meta. Retrieved from [Link]

  • Cortes, D. F. R., & Perun, K. (2023, February 10). Efficient α‐Selective Chlorination of Meta‐ and Ortho‐Substituted Phenylacetic Acids. Wiley Online Library.
  • Gennaro, R., et al. (2021). Natural and synthetic halogenated amino acids-structural and bioactive features in antimicrobial peptides and peptidomimetics. Molecules, 26(23), 7401.
  • Google Patents. (n.d.). CN115872882A - Synthetic method of 3-chloro-alanine.
  • Google Patents. (n.d.). WO2014141294A2 - An improved process for the synthesis of melphalan and the hydrochloride salt.
  • Hassan, S. S. M., et al. (2009). Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor. Biotechnology Advances, 27(3), 246-255.
  • Kanchi, S., et al. (2008). Halogenated ligands and their interactions with amino acids: implications for structure-activity and structure-toxicity relationships. Journal of Molecular Graphics and Modelling, 27(2), 170-177.
  • Kokubo, H., et al. (2019). Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. Journal of Computer-Aided Molecular Design, 33(3), 289-300.
  • Lizza, J. R., & Wipf, P. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses, 97, 96-124.
  • MicroSolv Technology Corporation. (n.d.). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2761491, 2-Chloro-L-phenylalanine. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6993648, 2,4-Dichloro-D-phenylalanine. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 39972, DL-p-Chlorophenylalanine hydrochloride. Retrieved from [Link].

  • Organic Chemistry Portal. (n.d.). cLogP Calculation - Osiris Property Explorer. Retrieved from [Link]

  • Pearson+. (n.d.). Would you expect chlorination to occur ortho, para, or meta to th.... Retrieved from [Link]

  • Plech, T., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7351.
  • ResearchGate. (n.d.). The calculated logP values of the investigated compounds with respect to the density functional theory (DFT) model. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Retrieved from [Link]

  • S.A. Bidlingmeyer, S.A. Cohen, T.L. Tarvin. (1984). Rapid analysis of amino acids using pre-column derivatization.
  • Santi, C., et al. (2020). Completion of the Total Synthesis of Several Bioactive Sarpagine/Macroline Alkaloids including the Important NF-κB Inhibitor N4-Methyltalpinine. Molecules, 25(5), 1184.
  • Singh, P., et al. (2016). Sulphamic Acid: An Efficient and Green Synthesis of 2-[3-{4-(3-chlorophenyl)-1- piperazinyl}. Der Pharma Chemica, 8(19), 326-331.
  • Swamy, G. N., et al. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 4(3), 963-968.
  • Toth, G., et al. (2010). Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography.
  • University of Guelph. (n.d.). Separation and Detection of Amino Acids – BIOC2580: Introduction to Biochemistry*. Retrieved from [Link]

  • VCU Scholars Compass. (n.d.). Investigation of factors affecting reverse-phase high performance liquid chromatography. Retrieved from [Link]

  • Vydac. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]

  • Wipf, P., & Lizza, J. R. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses, 97, 96-124.
  • Zare, A., et al. (2020). Ortho versus Meta Chlorophenyl-2,3-Benzodiazepine Analogues: Synthesis, Molecular Modeling, and Biological Activity as AMPAR Antagonists. ACS Omega, 5(6), 2899-2910.
  • Zhang, Y., et al. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Analyst, 139(24), 6325-6331. column. Analyst, 139(24), 6325-6331.

Sources

Exploratory

Electronic &amp; Steric Tuning: The 2-Chloro Substituent in Peptide Side Chains

Executive Summary: The Atomic Scalpel In the precise world of peptidomimetics, the 2-chloro (ortho-chloro) substituent acts as an "atomic scalpel." Unlike the sledgehammer effect of a trifluoromethyl group or the purely...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Atomic Scalpel

In the precise world of peptidomimetics, the 2-chloro (ortho-chloro) substituent acts as an "atomic scalpel." Unlike the sledgehammer effect of a trifluoromethyl group or the purely steric bulk of a methyl group, the 2-chloro substituent offers a unique duality: it exerts a potent electron-withdrawing inductive effect ($ -I $) while simultaneously imposing a directional steric barrier.

For drug developers, this modification is not merely about adding mass; it is a strategic tool to:

  • Shift pKa: Lower the pKa of neighboring phenols (e.g., Tyrosine) by ~1.5 units, altering protonation states at physiological pH.

  • Lock Conformation: Restrict

    
     and 
    
    
    
    rotamers via ortho-clash, reducing entropic penalties upon binding.
  • Enable Halogen Bonding: Introduce a

    
    -hole donor for specific, directional interactions with carbonyl backbone oxygens.
    

This guide details the physicochemical mechanisms, synthesis protocols, and structural implications of deploying 2-chloro substituents in peptide side chains.

The Electronic Landscape

The electronic behavior of the 2-chloro substituent is defined by the competition between its high electronegativity and its lone-pair donation.

Inductive vs. Mesomeric Effects

Chlorine possesses a dual nature:

  • Inductive Effect (-I): Dominant. The high electronegativity of Chlorine pulls electron density through the

    
    -bond framework.
    
  • Mesomeric Effect (+M): Weak. The overlap between the 3p orbital of Chlorine and the 2p orbital of Carbon is poor, making resonance donation inefficient compared to Fluorine or Oxygen.

Hammett Constants (Proxy Values): While ortho-constants (


) are steric-dependent, meta (

) and para (

) values illustrate the electronic trend:
  • 
     (Strongly electron-withdrawing)
    
  • 
     (Electron-withdrawing, despite resonance)
    
The "Tyrosine Shift" (Critical for Potency)

The most dramatic application of the 2-chloro substituent is in 2-Chloro-Tyrosine (2-Cl-Tyr) . The ortho-chlorine withdraws electron density from the phenolic ring, stabilizing the phenolate anion.

Amino AcidpKa (Phenolic OH)Physiological State (pH 7.4)
Tyrosine (Tyr) ~10.0>99% Protonated (Neutral)
2-Cl-Tyrosine ~8.4 - 8.6 ~10% Deprotonated (Anionic)

Implication: At physiological pH, a significant fraction of 2-Cl-Tyr exists as the phenolate anion, drastically increasing hydrogen bond accepting capability and electrostatic interaction potential compared to native Tyr.

Visualization of Electronic Vectors

ElectronicEffects cluster_legend Effect Magnitude Cl Chlorine Atom (Ortho Position) Ring Phenyl Ring (Phe/Tyr) Cl->Ring Inductive Withdrawal (-I) (Dominant) Cl->Ring Mesomeric Donation (+M) (Weak) OH Phenolic OH (Tyrosine) Ring->OH Electron Density Depletion OH->OH pKa Drop (10.0 -> 8.5) Strong (-I) Strong (-I) Weak (+M) Weak (+M)

Figure 1: Vector analysis of electronic effects. The dominant Inductive (-I) effect pulls density from the ring, increasing the acidity of the distal hydroxyl group.

The Sigma Hole & Halogen Bonding[1][2][3][4]

Beyond sterics and electronics, the 2-chloro substituent introduces a specific binding capability known as the Halogen Bond (X-bond) .

The Sigma Hole Mechanism

Because the electron density on the halogen is polarized toward the carbon bond, the region directly opposite the C-Cl bond becomes electron-deficient (positive potential). This is the


-hole .[1]
  • Interaction Partner: Backbone Carbonyls (C=O), Histidine Nitrogen, or Water.

  • Geometry: Strictly linear. The angle

    
     must be 160°–180° .
    
  • Strength: Cl < Br < I. While Chlorine has the smallest

    
    -hole, it is sufficient to displace high-energy water molecules in hydrophobic pockets.
    
Conformational Locking (Atropisomerism)

The 2-chloro substituent is sterically larger than hydrogen (Van der Waals radius: H = 1.2 Å vs. Cl = 1.75 Å). When placed at the ortho position:

  • Restricted Rotation: It creates a high energy barrier for rotation around the

    
     and 
    
    
    
    bonds.
  • Bias: It forces the side chain into specific

    
     rotamers (often gauche- or trans), pre-organizing the peptide for binding and reducing the entropic cost of folding.
    

Experimental Protocols

Solid Phase Peptide Synthesis (SPPS) of 2-Cl-Phe/Tyr

Incorporating 2-chloro amino acids requires modified protocols due to the steric hindrance at the ortho position, which shields the


-amine during coupling.

Protocol: High-Efficiency Coupling for Sterically Hindered 2-Cl-AA

  • Resin: Rink Amide or 2-Chlorotrityl Chloride (Low loading: 0.3–0.4 mmol/g recommended to prevent aggregation).

  • Reagents:

    • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred over HBTU/DIC due to faster kinetics.

    • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) to suppress racemization.[2]

    • Base: DIPEA (Diisopropylethylamine).

Step-by-Step Workflow:

  • Swelling: Swell resin in DMF for 30 mins.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

  • Activation (Pre-mix):

    • Dissolve Fmoc-2-Cl-Phe-OH (4.0 eq) and HATU (3.9 eq) in dry DMF.

    • Add HOAt (4.0 eq).

    • Add DIPEA (8.0 eq) immediately before adding to resin.

    • Note: Pre-activation should not exceed 2 minutes to avoid guanidinium formation.

  • Coupling:

    • Add mixture to resin.

    • Microwave: 75°C for 5 minutes (preferred).

    • Room Temp: Double coupling (2 x 1 hour) is mandatory if microwave is unavailable.

  • Monitoring: Kaiser test (ninhydrin) may be ambiguous due to steric shielding. Use Chloranil test for secondary amines or micro-cleavage LCMS for confirmation.

Determination of pKa via UV-Vis Titration

To validate the electronic effect of 2-Cl-Tyr in your specific peptide sequence:

  • Preparation: Dissolve peptide (50 µM) in a universal buffer system (Citrate-Phosphate-Borate) covering pH 4.0 to 12.0.

  • Measurement: Measure Absorbance at 295 nm (phenolate absorption).

  • Calculation: Plot

    
     vs. pH. Fit to the Henderson-Hasselbalch equation:
    
    
    
    
  • Validation: 2-Cl-Tyr should show an inflection point near pH 8.4, whereas native Tyr will not shift until pH ~10.

Visualizing the Workflow

The following diagram illustrates the decision logic for synthesizing and validating peptides containing 2-chloro substituents.

SPPS_Workflow Start Start: 2-Cl-AA Incorporation CheckPos Is 2-Cl-AA followed by bulky residue (e.g., Aib, Pro)? Start->CheckPos Standard Standard Coupling (HBTU/DIC, 1h) CheckPos->Standard No Advanced High-Efficiency Coupling (HATU/HOAt, 2x 1h or MW) CheckPos->Advanced Yes CheckCoupling Chloranil/Kaiser Test Standard->CheckCoupling Advanced->CheckCoupling Fail Incomplete Coupling? CheckCoupling->Fail Recouple Re-couple with PyAOP or higher Temp Fail->Recouple Yes Proceed Proceed to Next AA Fail->Proceed No Recouple->CheckCoupling Validation Final QC: LCMS + pKa Titration Proceed->Validation

Figure 2: Synthesis decision tree. Steric bulk at the ortho position necessitates HATU/HOAt activation to ensure complete coupling.

References

  • Electronic Properties of Amino Acids: Dwyer, D. S. (2005). Electronic properties of amino acid side chains: quantum mechanics calculation of substituent effects. BMC Chemical Biology. Link

  • Halogen Bonding in Proteins: Auffinger, P., et al. (2004). Halogen bonds in biological molecules. PNAS. Link

  • Tyrosine pKa Shifts: Thurlkill, R. L., et al. (2006). The pKa of the tyrosine phenolic hydroxyl group in proteins. Protein Science. Link

  • SPPS of Hindered Amino Acids: Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Link

  • Sigma Hole Theory: Clark, T., et al. (2007). Halogen bonding: the sigma-hole. Journal of Molecular Modeling. Link

Sources

Protocols & Analytical Methods

Method

Engineering Protease Resistance: Synthesis and Incorporation of Fmoc-2-chloro-L-homophenylalanine

Abstract & Introduction The rapid enzymatic degradation of peptide therapeutics remains the primary bottleneck in their clinical translation. Native peptides often exhibit half-lives of minutes in human plasma, primarily...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The rapid enzymatic degradation of peptide therapeutics remains the primary bottleneck in their clinical translation. Native peptides often exhibit half-lives of minutes in human plasma, primarily driven by serine proteases like chymotrypsin, which target aromatic residues (Phe, Tyr, Trp).

This guide details the synthesis and application of Fmoc-2-chloro-L-homophenylalanine (Fmoc-2-Cl-hPhe) , a non-canonical amino acid (NCAA) designed to engineer extreme proteolytic stability.

The "Dual-Lock" Mechanism

Fmoc-2-Cl-hPhe confers resistance through two synergistic structural modifications:

  • Homologation (hPhe): The insertion of a methylene group (

    
    ) between the 
    
    
    
    -carbon and the phenyl ring extends the side chain. This alters the scissile bond geometry, preventing the catalytic triad of the protease from aligning with the carbonyl carbon.
  • Ortho-Halogenation (2-Cl): The chlorine atom at the ortho position introduces significant steric bulk and alters the electronic quadrupole moment of the aromatic ring. This creates a "steric fence" that clashes with the S1 hydrophobic pocket of chymotrypsin.

Chemical Basis of Resistance (Mechanism)[1]

To understand the synthesis requirements, one must understand the steric environment. The following logic map illustrates how 2-Cl-hPhe evades hydrolysis compared to native Phenylalanine.

ProteaseResistance cluster_Native Native Substrate (Phe) cluster_Modified Modified Substrate (2-Cl-hPhe) Protease Serine Protease (Chymotrypsin) Pocket S1 Hydrophobic Pocket Protease->Pocket Phe Phenylalanine Pocket->Phe Recognizes ModAA 2-Cl-hPhe Pocket->ModAA Attemps Binding Fit Perfect Induced Fit Phe->Fit Hydrolysis Rapid Hydrolysis (t1/2 < 10 min) Fit->Hydrolysis Clash Steric Clash & Geometric Mismatch ModAA->Clash 2-Cl Steric Bulk + Methylene Ext. Resist Proteolytic Resistance (t1/2 > 24 hrs) Clash->Resist

Figure 1: Mechanistic logic of protease evasion. The 2-Cl-hPhe residue disrupts the induced fit required for catalysis.

Protocol: Solid Phase Peptide Synthesis (SPPS)

Challenge: The steric bulk of the 2-chlorophenyl group, combined with the flexibility of the homophenylalanine linker, makes this residue "difficult" to couple. Furthermore, acylating the secondary amine of the N-terminus of a 2-Cl-hPhe residue (the subsequent step) is kinetically slow.

Reagents Required:

  • Resin: Rink Amide (0.3–0.5 mmol/g loading) or 2-Chlorotrityl Chloride (for C-terminal acids).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC/Oxyma Pure.

  • Base: DIEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine.

  • Solvent: DMF (Anhydrous).

Step-by-Step Synthesis Workflow
A. Resin Preparation[1][2][3][4][5]
  • Swell resin in DCM for 30 minutes.

  • Wash with DMF (3x).[1]

  • Deprotect initial Fmoc (20% Piperidine/DMF, 2 x 10 min).

B. Coupling Fmoc-2-Cl-hPhe (The "Incoming" Step)

Note: Standard HBTU/HCTU protocols often result in deletion sequences here.

  • Activation: Dissolve Fmoc-2-Cl-hPhe (3.0 eq) and HATU (2.9 eq) in minimal DMF.

  • Base Addition: Add DIEA (6.0 eq) immediately before adding to the resin.

    • Expert Tip: For extremely racemization-sensitive sequences, substitute DIEA with 2,4,6-Collidine to maintain a lower basicity profile during activation.

  • Reaction: Shake at Room Temperature (RT) for 60 minutes .

  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines, though 2-Cl-hPhe is primary, the bulk can give false negatives).

  • Double Coupling (Mandatory): Repeat steps 1-3 with fresh reagents to ensure >99% incorporation.

C. Coupling the Next Amino Acid (The "Outgoing" Step)

Critical: The N-terminus of the anchored 2-Cl-hPhe is sterically shielded. The rate of acylation for the next amino acid will be significantly reduced.

  • Deprotection: Remove Fmoc from 2-Cl-hPhe (20% Piperidine/DMF).

  • Activation: Use HATU (4.0 eq) or PyAOP (4.0 eq) with the next Fmoc-Amino Acid.

  • Reaction: Extend coupling time to 2 hours or use microwave assistance (50°C, 15 min).

  • Capping: After this step, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

SPPS_Workflow Start Resin Preparation Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Decision Is Incoming AA Sterically Hindered? Deprotect->Decision Standard Standard Coupling (DIC/Oxyma, 30 min) Decision->Standard No Hindered Hindered Coupling (HATU/DIEA, 2x 60 min) Decision->Hindered Yes (e.g., 2-Cl-hPhe) Check Kaiser/Chloranil Test Standard->Check Hindered->Check NextStep Proceed to Next Cycle Check->NextStep Pass Recouple Recouple (Different Chemistry) Check->Recouple Fail Recouple->Check

Figure 2: Decision tree for SPPS involving hindered residues.

Protocol: Cleavage and Purification

Cleavage Cocktail

Use a scavenger-rich cocktail to prevent re-attachment of the chlorinated aromatic ring to sensitive residues (like Trp or Met).

  • Reagent K equivalent: TFA (82.5%) / Phenol (5%) / Water (5%) / Thioanisole (5%) / EDT (2.5%).

  • Time: 2.5 to 3 hours at RT.

Identification (Mass Spectrometry)

The Chlorine Isotope Signature is the definitive validation tool.

  • Look for the characteristic 3:1 intensity ratio between the M and M+2 peaks (corresponding to

    
     and 
    
    
    
    ).
  • Example: If your peptide mass is 1200 Da, you must see a peak at 1200 (100% intensity) and 1202 (33% intensity). Absence of this pattern indicates loss of the Cl group (rare) or incorrect coupling.

Protocol: Enzymatic Stability Assay (Chymotrypsin)[1][7][8]

This assay validates the functional utility of the modification.

Materials:

  • 
    -Chymotrypsin (Sigma-Aldrich, Type VII, TLCK treated).
    
  • Buffer: 50 mM Ammonium Bicarbonate (pH 7.8) or Tris-HCl.[3]

  • Internal Standard: Caffeine or Tryptophan (if not in peptide).

Procedure:

  • Substrate Prep: Dissolve purified peptide to 200

    
    M in Buffer.
    
  • Enzyme Prep: Prepare Chymotrypsin stock (0.5 units/

    
    L).
    
  • Incubation: Add enzyme to peptide solution (Enzyme:Substrate ratio of 1:50 w/w). Incubate at 37°C.

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    minutes and
    
    
    hours.
  • Quenching: Immediately add 50

    
    L of 1% TFA/50% Acetonitrile to stop the reaction.
    
  • Analysis: Analyze via RP-HPLC or LC-MS. Calculate % remaining peptide relative to

    
    .
    
Expected Results
Peptide VariantSequence Motift1/2 (Chymotrypsin)Stability Factor
Native ...-Ala-Phe -Ala-...~15 minutes1x
Homologated ...-Ala-hPhe -Ala-...~120 minutes8x
Dual-Modified ...-Ala-2-Cl-hPhe -Ala-...> 24 hours > 90x

Troubleshooting & Expert Insights

  • Solubility Issues:

    • Problem: 2-Cl-hPhe is highly lipophilic. Peptides containing it may aggregate on resin.

    • Solution: Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) during coupling.[1][2][4][6] For purification, heat the HPLC buffer (Column oven 50°C) or use Hexafluoroisopropanol (HFIP) to dissolve the crude peptide.

  • Incomplete Coupling:

    • Problem: Kaiser test remains slightly blue.

    • Solution: Do not extend time beyond 2 hours (risk of racemization). Instead, switch activation method. If HATU fails, use COMU or Symmetrical Anhydride activation.

  • Retention Time Shift:

    • Expect a significant shift to higher organic % on RP-HPLC. The 2-Cl-hPhe residue is much more hydrophobic than Phe. Do not mistake the early eluting peaks (deletion sequences) for your product.

References

  • BenchChem. (2025).[2] Optimizing Coupling Reactions for Sterically Hindered Amino Acids.Link

  • Horton, D. A., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.[2][5][7] Journal of Organic Chemistry. Link

  • Sigma-Aldrich. (2023).

    
    -Chymotrypsin Protocol.Link
    
  • Sokka, I. K., et al. (2020).[8][9] Halogenation at the Phenylalanine Residue...[9][10] Leads to Favorable cis/trans Equilibrium.[9] Journal of Medicinal Chemistry. Link

  • Chem-Impex International. (2023). Product Data: Fmoc-2-chloro-D-beta-homophenylalanine.[11]Link

Sources

Application

Application Note &amp; Protocols: Efficient Loading of Fmoc-2-chloro-L-homophenylalanine onto Wang and Rink Amide Resins

Introduction: Navigating the Challenges of Incorporating Sterically Hindered Amino Acids in SPPS Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are constructed, offering a robust and efficient m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Incorporating Sterically Hindered Amino Acids in SPPS

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are constructed, offering a robust and efficient methodology for researchers in drug discovery and development. The initial anchoring of the first Fmoc-protected amino acid to the solid support is a critical determinant of the overall success of the synthesis. This application note provides a detailed guide for the efficient loading of a sterically demanding building block, Fmoc-2-chloro-L-homophenylalanine, onto two of the most commonly utilized resins: Wang resin, for the synthesis of C-terminal carboxylic acids, and Rink Amide resin, for the generation of C-terminal amides.[1][2]

Fmoc-2-chloro-L-homophenylalanine presents a unique challenge due to the steric hindrance imposed by the chlorine atom at the ortho position of the phenyl ring. This bulkiness can impede the approach of the carboxyl group to the reactive sites on the resin, potentially leading to low loading efficiencies and incomplete reactions.[3] This guide will delve into the mechanistic considerations and provide optimized, field-proven protocols to overcome these challenges, ensuring high-yield anchoring of this valuable non-canonical amino acid.

Understanding the Solid Supports: Wang and Rink Amide Resins

The choice of resin is dictated by the desired C-terminal functionality of the final peptide.

  • Wang Resin: This resin possesses a 4-hydroxymethylphenoxymethyl linker, which upon cleavage with a strong acid such as trifluoroacetic acid (TFA), yields a peptide with a C-terminal carboxylic acid. The loading of the first amino acid involves an esterification reaction between the carboxyl group of the amino acid and the hydroxyl group of the resin.[4][5]

  • Rink Amide Resin: This resin is designed to produce peptide amides. It features an acid-labile linker that, after cleavage, generates a C-terminal amide functionality. The loading process begins with the deprotection of the terminal Fmoc group on the resin to expose a primary amine, followed by a standard amide bond formation with the incoming Fmoc-amino acid.[1][6]

Core Principles for Loading Sterically Hindered Amino Acids

The successful loading of bulky amino acids like Fmoc-2-chloro-L-homophenylalanine hinges on enhancing the reactivity of the coupling reaction to overcome the steric barrier. This is primarily achieved through the careful selection of coupling agents and reaction conditions.

Standard carbodiimide-based activators such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), often used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), can be effective. However, for more challenging couplings, uronium/aminium or phosphonium salt-based reagents are superior.[7] Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) generate highly reactive acyl-uronium or -phosphonium species, which facilitate rapid and efficient acylation of the resin's functional groups.[3][8]

Part 1: Loading Fmoc-2-chloro-L-homophenylalanine onto Wang Resin

The esterification of Fmoc-2-chloro-L-homophenylalanine onto the hydroxyl groups of Wang resin requires robust activation to overcome steric hindrance. While traditional DIC/DMAP methods are common, the use of a more potent activating agent is recommended to ensure high loading efficiency.[4][9]

Reaction Mechanism: Esterification on Wang Resin

The fundamental reaction is a Steglich-type esterification where the carboxyl group of the Fmoc-amino acid is activated to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the hydroxyl groups on the Wang resin. The choice of activating agent dictates the nature of this intermediate.

Wang_Loading cluster_activation Activation Phase cluster_coupling Coupling Phase Fmoc_AA Fmoc-2-chloro-L-homophenylalanine Activated_Ester Activated OAt-Ester Fmoc_AA->Activated_Ester Activation Coupling_Agent HATU / HOBt / DIPEA Coupling_Agent->Activated_Ester Loaded_Resin Fmoc-AA-O-Wang Resin Activated_Ester->Loaded_Resin Esterification Wang_Resin Wang Resin-OH Wang_Resin->Loaded_Resin

Caption: Workflow for loading Fmoc-amino acid onto Wang resin.

Optimized Protocol for Wang Resin Loading

This protocol utilizes HATU as the coupling agent to ensure a high degree of activation and efficient loading.

Materials:

  • Wang Resin

  • Fmoc-2-chloro-L-homophenylalanine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane), peptide synthesis grade

  • Acetic Anhydride

  • Pyridine

  • Methanol

Procedure:

  • Resin Swelling: Swell the Wang resin (1 eq) in a 9:1 (v/v) mixture of DCM and DMF (approximately 15 mL per gram of resin) for 1-2 hours in a reaction vessel with gentle agitation.

  • Amino Acid Activation: In a separate flask, dissolve Fmoc-2-chloro-L-homophenylalanine (3 eq), HATU (2.9 eq), and HOBt (3 eq) in a minimal amount of DMF.

  • Coupling Reaction:

    • Drain the solvent from the swollen resin.

    • Add the activated amino acid solution to the resin.

    • Add DIPEA (6 eq) to the reaction mixture.

    • Agitate the mixture at room temperature for 4-6 hours. A longer reaction time is recommended due to the steric hindrance.

  • Monitoring the Reaction (Optional): A small sample of the resin can be taken, washed thoroughly, and subjected to a test cleavage and HPLC analysis to determine the loading efficiency.

  • Washing: After the coupling is complete, drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).

  • Capping of Unreacted Sites:

    • To block any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride (10 eq) and pyridine (10 eq) in DCM for 1 hour.[5]

    • This step is crucial to prevent the formation of deletion sequences in the subsequent peptide synthesis.

  • Final Washing and Drying: Wash the resin thoroughly with DCM (3x), DMF (3x), and Methanol (3x). Dry the resin under vacuum to a constant weight.

Data Summary: Wang Resin Loading
ParameterRecommended ValueRationale
Amino Acid Equivalents 3 eqTo drive the reaction to completion, especially with a sterically hindered amino acid.
Coupling Agent HATU (2.9 eq)A highly efficient coupling reagent for sterically hindered amino acids.[7]
Additive HOBt (3 eq)Suppresses racemization and enhances coupling efficiency.
Base DIPEA (6 eq)A non-nucleophilic base essential for the activation process.
Solvent DMF/DCMExcellent swelling solvents for polystyrene-based resins.
Reaction Time 4-6 hoursExtended time to accommodate the slower kinetics of sterically hindered coupling.
Capping Acetic Anhydride/PyridineEssential to prevent side reactions in subsequent synthesis steps.[5]

Part 2: Loading Fmoc-2-chloro-L-homophenylalanine onto Rink Amide Resin

The loading of the first amino acid onto Rink Amide resin involves a standard amide bond formation after the initial Fmoc deprotection of the resin.[1] Given the steric bulk of Fmoc-2-chloro-L-homophenylalanine, a potent coupling methodology is again advised.

Reaction Mechanism: Amide Bond Formation on Rink Amide Resin

The process begins with the removal of the Fmoc protecting group from the Rink Amide linker, exposing a primary amine. This amine then acts as a nucleophile, attacking the activated carboxyl group of the incoming Fmoc-amino acid to form a stable amide bond.

Rink_Amide_Loading cluster_deprotection Fmoc Deprotection cluster_coupling Coupling Phase Rink_Amide_Fmoc Rink Amide-Fmoc Rink_Amide_NH2 Rink Amide-NH2 Rink_Amide_Fmoc->Rink_Amide_NH2 Deprotection Piperidine 20% Piperidine in DMF Piperidine->Rink_Amide_NH2 Loaded_Resin Fmoc-AA-NH-Rink Amide Rink_Amide_NH2->Loaded_Resin Fmoc_AA Fmoc-2-chloro-L-homophenylalanine Activated_Ester Activated OAt-Ester Fmoc_AA->Activated_Ester Activation Coupling_Agent HATU / HOBt / DIPEA Coupling_Agent->Activated_Ester Activated_Ester->Loaded_Resin Amide Bond Formation

Caption: Workflow for loading Fmoc-amino acid onto Rink Amide resin.

Optimized Protocol for Rink Amide Resin Loading

This protocol ensures efficient coupling to the deprotected Rink Amide resin using HATU.

Materials:

  • Rink Amide Resin

  • Fmoc-2-chloro-L-homophenylalanine

  • HATU

  • HOBt

  • DIPEA

  • DMF, peptide synthesis grade

  • DCM, peptide synthesis grade

  • Piperidine

  • Methanol

Procedure:

  • Resin Swelling and Deprotection:

    • Swell the Rink Amide resin (1 eq) in DMF (approximately 15 mL per gram of resin) for 1-2 hours.

    • Drain the DMF and treat the resin with a 20% (v/v) solution of piperidine in DMF for 20-30 minutes to remove the Fmoc group.[1]

    • Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate flask, dissolve Fmoc-2-chloro-L-homophenylalanine (3 eq), HATU (2.9 eq), and HOBt (3 eq) in a minimal amount of DMF.

  • Coupling Reaction:

    • Drain the DMF from the deprotected resin.

    • Add the activated amino acid solution to the resin.

    • Add DIPEA (6 eq) to the reaction mixture.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring the Reaction: Perform a Kaiser test on a small sample of the resin to check for the presence of free primary amines.[1] A negative Kaiser test (the beads remain colorless or yellow) indicates a complete reaction. If the test is positive (blue beads), the coupling reaction should be repeated (double coupling).

  • Washing and Drying: Once the coupling is complete (negative Kaiser test), wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum to a constant weight.

Data Summary: Rink Amide Resin Loading
ParameterRecommended ValueRationale
Amino Acid Equivalents 3 eqEnsures a high concentration of the activated species to drive the reaction forward.
Coupling Agent HATU (2.9 eq)Provides a highly reactive activated ester, crucial for coupling to the resin-bound amine.[7]
Additive HOBt (3 eq)Minimizes racemization and improves coupling kinetics.
Base DIPEA (6 eq)Essential for both the activation step and to maintain basic conditions for the coupling.
Solvent DMFAn excellent solvent for both swelling the resin and for the coupling reaction.
Reaction Time 2-4 hours (or until Kaiser test is negative)Reaction progress should be monitored to ensure completion.
Monitoring Kaiser TestA reliable qualitative method to confirm the absence of free amines.[1]

Part 3: Quantification of Resin Loading

Accurate determination of the loading efficiency is critical for the subsequent steps of peptide synthesis. The most common method is the spectrophotometric quantification of the Fmoc group cleaved from a known mass of the loaded resin.

Fmoc Cleavage and UV-Vis Quantification Protocol

Procedure:

  • Accurately weigh approximately 5-10 mg of the dry, loaded resin into a small vial.

  • Add a known volume (e.g., 1 mL) of a 20% piperidine in DMF solution.

  • Agitate the mixture for 30 minutes to ensure complete cleavage of the Fmoc group.

  • Take a known aliquot of the supernatant and dilute it with a known volume of 20% piperidine in DMF to bring the absorbance into the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Measure the absorbance of the diluted solution at 301 nm against a blank of 20% piperidine in DMF.

  • Calculate the loading using the Beer-Lambert law:

    Loading (mmol/g) = (Absorbance × Dilution Factor) / (Molar Extinction Coefficient × Path Length × Resin Weight in g)

    • The molar extinction coefficient (ε) for the dibenzofulvene-piperidine adduct at 301 nm is approximately 7800 M⁻¹cm⁻¹.

    • The path length is typically 1 cm.

Conclusion and Expert Recommendations

The successful incorporation of sterically hindered amino acids such as Fmoc-2-chloro-L-homophenylalanine is achievable with optimized loading protocols. The key to high efficiency is the use of potent activating agents like HATU, which can overcome the steric barriers present in both the amino acid and the resin. For Wang resin, a subsequent capping step is mandatory to avoid the formation of impurities. For Rink Amide resin, monitoring the reaction with a Kaiser test is a reliable method to ensure complete coupling. By following these detailed protocols and understanding the underlying chemical principles, researchers can confidently incorporate this and other challenging building blocks into their peptide synthesis workflows, paving the way for the discovery of novel and potent therapeutic peptides.

References

  • Novabiochem®. Coupling reagents. Merck Millipore.

  • BenchChem. Optimizing coupling reagents for sterically hindered amino acids like Fmoc-Orn(N3).

  • Peptideweb.com. Loading protocols.

  • MilliporeSigma. Peptide Coupling Reagents Guide.

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. Journal of organic chemistry, 72(15), 5579-5585.

  • MilliporeSigma. Peptide Resin Loading Protocols.

  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Li, P., et al. (2018). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. Molecules, 23(10), 2536.

  • Biotage. (2023, February 2). How To Load The First Amino Acid Onto Wang Resin.

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

  • Novabiochem®. Peptide resin loading protocols. Merck Millipore.

  • Gopep. How to Optimize Peptide Synthesis?.

  • AltaBioscience. (2024, June 13). Advantages of Wang Resin in Peptide Synthesis.

  • Aapptec Peptides. Technical Support Information Bulletin 1073 - Wang Resin.

  • Academia.edu. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.6.1).

  • Barlos, K., et al. (1991). 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage. International journal of peptide and protein research, 37(6), 513-520.

  • Aapptec Peptides. Technical Support Information Bulletin 1054 - Rink Amide MBHA Resin.

  • Applied Polytech. Rink Amide Resin, MBHA Resin.

  • ChemPep. Fmoc Solid Phase Peptide Synthesis.

  • Machado, E., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69.

  • Li, C., et al. (2021). Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis. Biotechnology for biofuels, 14(1), 207.

  • Aapptec Peptides. Aggregation, Racemization and Side Reactions in Peptide Synthesis.

  • Giltrap, A. M., et al. (2020). A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides. ChemRxiv.

  • Kofoed, J., et al. (2016). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules, 21(11), 1461.

  • Chem-Impex. Fmoc-2-chloro-D-β-homophenylalanine.

  • Li, C., et al. (2021). Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient L-homophenylalanine synthesis. Biotechnology for Biofuels, 14(1), 207.

  • Nagao, K., et al. (2026). Halide-Mediated Electrochemical Peptide Synthesis Applicable to Highly Sterically Hindered Amino Acids. Organic Letters.

  • Al-Warhi, T., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8031.

  • Li, C., et al. (2021). Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient L-homophenylalanine synthesis. Biotechnology for Biofuels, 14(1), 207.

  • Sethi, M. K., et al. (2020). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104.

  • Barlos, K., et al. (1991). 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage. International journal of peptide and protein research, 37(6), 513-20.

Sources

Method

Application Note: Palladium-Catalyzed Intramolecular Stapling for Helical Peptides Using Fmoc-2-chloro-L-homophenylalanine

Abstract Stapled peptides have emerged as a promising class of therapeutics, capable of modulating intracellular protein-protein interactions (PPIs) previously considered "undruggable."[1][2][3] By introducing a syntheti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Stapled peptides have emerged as a promising class of therapeutics, capable of modulating intracellular protein-protein interactions (PPIs) previously considered "undruggable."[1][2][3] By introducing a synthetic brace, or "staple," the α-helical conformation of a peptide can be locked in its bioactive form, leading to enhanced target affinity, increased proteolytic resistance, and improved cell permeability.[4][5] This application note details a robust methodology for synthesizing hydrocarbon-stapled peptides using a palladium-catalyzed intramolecular Suzuki-Miyaura cross-coupling reaction. This approach utilizes the strategic incorporation of two non-natural amino acids: Fmoc-2-chloro-L-homophenylalanine as the electrophilic partner and Fmoc-L-4-boronophenylalanine as the nucleophilic partner. This chemistry offers a precise and versatile alternative to traditional olefin metathesis, expanding the toolkit for designing novel constrained peptides.

Principle of the Method

The core of this technique is the formation of a carbon-carbon bond between the side chains of two amino acids within the same peptide sequence. Unlike the widely used ruthenium-catalyzed ring-closing metathesis (RCM) which joins two alkenyl side chains[6][7], this method employs a palladium-catalyzed Suzuki-Miyaura cross-coupling.[8][9][10] This reaction is a powerful tool for forming biaryl linkages and has been adapted for mild, bioorthogonal applications on complex substrates like peptides.[8][11]

The key steps involve:

  • Solid-Phase Peptide Synthesis (SPPS): The peptide is assembled on a solid support using standard Fmoc/tBu chemistry.[12][13] During this process, Fmoc-2-chloro-L-homophenylalanine and Fmoc-L-4-boronophenylalanine (typically as a pinacol ester for stability) are incorporated at the desired positions (e.g., i and i+4 or i and i+7) to span one or two turns of the α-helix, respectively.

  • On-Resin Intramolecular Cross-Coupling: With the peptide still attached to the resin, a palladium catalyst and a suitable base are introduced. The palladium complex facilitates the intramolecular reaction between the aryl chloride of the homophenylalanine and the arylboronic acid of the boronophenylalanine, forming a stable hydrocarbon staple.[1]

  • Cleavage and Purification: The now-stapled peptide is cleaved from the resin, and all side-chain protecting groups are removed. The final product is then purified to homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).

Causality Behind This Approach: The use of an aryl-aryl coupling strategy provides a rigid, conformationally defined staple that can be distinct from the more flexible aliphatic staples formed by RCM. The chloro-substituent on the homophenylalanine provides a stable and selectively reactive handle for the palladium-catalyzed reaction, while the boronic acid on the phenylalanine is a well-established, stable, and effective coupling partner in Suzuki reactions.[8][14] Performing the reaction on-resin simplifies purification by allowing reagents and byproducts to be washed away before cleavage.[1][15]

Visualization of Key Components and Workflow

Key Non-Natural Amino Acids

Caption: Structures of the key non-natural amino acid building blocks.

Overall Experimental Workflow

G SPPS 1. Solid-Phase Peptide Synthesis (SPPS) Incorporate Fmoc-2-Cl-hPhe & Fmoc-4-B(pin)-Phe Stapling 2. On-Resin Pd-Catalyzed Stapling (Suzuki-Miyaura Cross-Coupling) SPPS->Stapling Peptide-on-Resin Cleavage 3. Cleavage from Resin & Side-Chain Deprotection Stapling->Cleavage Stapled Peptide-on-Resin Purification 4. RP-HPLC Purification Cleavage->Purification Crude Stapled Peptide Analysis 5. Analysis (LC-MS) Purification->Analysis Final Purified Stapled Peptide Analysis->Final Suzuki_Cycle Catalytic Cycle of Suzuki-Miyaura Cross-Coupling Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-Cl Complex OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Diaryl-Pd(II) Complex Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Stapled Peptide RedElim->Product ArylCl Peptide-Aryl-Cl (2-Cl-hPhe side chain) ArylCl->OxAdd ArylB Peptide-Aryl-B(OR)₂ (4-B-Phe side chain) ArylB->Transmetal Base Base (e.g., KF) Base->Transmetal

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Racemization of Fmoc-2-chloro-L-homophenylalanine

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of racemization during the activation of Fmoc-2-chloro-L-homop...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of racemization during the activation of Fmoc-2-chloro-L-homophenylalanine in solid-phase peptide synthesis (SPPS). As your Senior Application Scientist, I will provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your peptide synthesis.

Part 1: Frequently Asked Questions (FAQs)

Here are some quick answers to the most common questions regarding racemization in peptide synthesis.

Q1: What is racemization, and why is Fmoc-2-chloro-L-homophenylalanine particularly susceptible?

A1: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid, leading to a mixture of L- and D-enantiomers. In peptide synthesis, this results in the formation of diastereomeric peptides, which can be challenging to separate and may have altered biological activity. Fmoc-2-chloro-L-homophenylalanine is particularly prone to racemization due to the electron-withdrawing effect of the chlorine atom on the phenyl ring. This effect increases the acidity of the α-proton, making it more easily abstracted under the basic conditions of the coupling reaction, which initiates the racemization process.

Q2: My HPLC analysis shows a doublet for my peptide peak. Is this indicative of racemization?

A2: Yes, a doublet or a shoulder on your main peptide peak in a reverse-phase HPLC chromatogram is a strong indication of the presence of a diastereomer, which is most commonly a result of racemization of one or more amino acid residues during synthesis. These diastereomers often have very similar retention times but can sometimes be resolved with a high-resolution column and an optimized gradient.

Q3: What is the best coupling reagent to minimize racemization of Fmoc-2-chloro-L-homophenylalanine?

A3: For amino acids prone to racemization, it is highly recommended to use a coupling reagent in combination with a racemization-suppressing additive.[1][2] Carbodiimide reagents like Diisopropylcarbodiimide (DIC) when used with an additive such as OxymaPure® (ethyl cyanohydroxyiminoacetate) are an excellent choice.[3][4] Oxyma is a highly effective and non-explosive alternative to 1-hydroxybenzotriazole (HOBt).[1][5] Uronium/aminium-based reagents like HBTU and HATU can also be used, but their potential to cause racemization is higher, especially with strong bases.[1][6]

Q4: How does the choice of base impact racemization?

A4: The base used during the coupling step plays a crucial role in racemization.[7] Strong, non-sterically hindered bases can accelerate the abstraction of the α-proton, leading to increased racemization. For sensitive amino acids, it is advisable to use a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP).[1][8] While Diisopropylethylamine (DIPEA) is a common base in SPPS, it is more basic and can promote racemization, so its concentration should be minimized if used.[1]

Q5: Does the reaction temperature during activation and coupling affect racemization?

A5: Absolutely. Higher temperatures accelerate the rate of racemization.[9] Therefore, it is crucial to perform the activation and coupling steps at a controlled, lower temperature, typically between 0°C and room temperature.[2] While microwave-assisted SPPS can speed up synthesis, elevated temperatures can increase the risk of racemization for sensitive residues like cysteine and histidine, and by extension, for Fmoc-2-chloro-L-homophenylalanine.[8][10]

Part 2: In-Depth Troubleshooting Guides

This section provides a more detailed approach to diagnosing and mitigating racemization.

Guide 1: Diagnosing and Quantifying Racemization

Symptom: You observe a doublet or a broadened peak for your target peptide in the analytical HPLC chromatogram.

Diagnostic Workflow:

Caption: Workflow for diagnosing racemization.

Step-by-Step Diagnosis:

  • High-Resolution LC-MS Analysis: Confirm that the two peaks in your HPLC have the same mass. Diastereomers will have identical masses.

  • Peptide Hydrolysis: Completely hydrolyze a small sample of your purified peptide using 6N HCl at 110°C for 24 hours.

  • Chiral Amino Acid Analysis: Analyze the amino acid hydrolysate using a chiral column on a GC-MS or HPLC system. This will allow you to separate and quantify the L- and D-enantiomers of 2-chloro-homophenylalanine.

Guide 2: Optimizing Your Coupling Protocol to Minimize Racemization

If racemization is confirmed, the following adjustments to your coupling protocol are recommended:

1. Selection of Coupling Reagents and Additives:

The primary mechanism of racemization during activation involves the formation of a 5(4H)-oxazolone intermediate.[1][11] Additives like HOBt and Oxyma suppress racemization by rapidly converting the highly reactive activated amino acid into an active ester that is less prone to oxazolone formation.[5][12][13]

G cluster_0 Racemization Pathway cluster_1 Suppression Pathway A Fmoc-AA-OH + Coupling Reagent B Activated Intermediate (O-acylisourea for carbodiimides) A->B C Oxazolone Formation (fast, base-catalyzed) B->C Base F Activated Intermediate D Racemized Oxazolone C->D E Coupling with Peptide (leads to D-isomer incorporation) D->E G Active Ester (e.g., OBt or Oxyma ester) F->G + Additive H Coupling with Peptide (L-isomer incorporation) G->H I Additive (HOBt, Oxyma)

Caption: Mechanism of racemization and its suppression.

Recommended Combinations:

Coupling ReagentAdditiveBaseRelative Racemization Risk
DICOxymaPure®NMM or CollidineLow
DICHOBtNMM or CollidineLow
HATU / HBTU-DIPEAModerate to High
PyBOP-DIPEAModerate

2. Base Selection and Stoichiometry:

The choice and amount of base are critical.[7]

  • Use a sterically hindered base: NMM or 2,4,6-collidine are preferred over DIPEA.[1]

  • Use stoichiometric amounts: Use the minimum amount of base required for the reaction. A common starting point is 1.5 to 2 equivalents relative to the amino acid.

3. Temperature and Time Control:

  • Low Temperature: Perform the activation and coupling at 0°C. Allow the reaction to slowly warm to room temperature.[2]

  • Minimize Pre-activation Time: Do not allow the activated amino acid to sit for extended periods before adding it to the resin. Prepare the activation mixture and add it to the coupling vessel immediately.[1]

Part 3: Experimental Protocols

Protocol 1: Recommended Coupling Protocol for Fmoc-2-chloro-L-homophenylalanine

This protocol is designed to minimize racemization during the coupling of Fmoc-2-chloro-L-homophenylalanine.

Materials:

  • Fmoc-protected resin with a free N-terminal amine

  • Fmoc-2-chloro-L-homophenylalanine (3 eq.)

  • Diisopropylcarbodiimide (DIC) (3 eq.)

  • OxymaPure® (3 eq.)

  • N-methylmorpholine (NMM) (4.5 eq.)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

Procedure:

  • Resin Preparation:

    • Swell the resin in DMF for 30 minutes.

    • Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x).

  • Amino Acid Activation and Coupling:

    • In a separate reaction vessel, dissolve Fmoc-2-chloro-L-homophenylalanine (3 eq.) and OxymaPure® (3 eq.) in DMF.

    • Add NMM (4.5 eq.) to the solution.

    • Cool the vessel to 0°C in an ice bath.

    • Add DIC (3 eq.) to the cooled solution and vortex briefly.

    • Immediately add the activation mixture to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours, letting the reaction vessel slowly warm to room temperature.

  • Washing and Capping (Optional):

    • Wash the resin with DMF (5x) and DCM (3x).

    • Perform a Kaiser test to check for reaction completion. If the test is positive (blue beads), recouple using the same protocol. If negative, proceed to the next deprotection and coupling cycle.

Protocol 2: Chiral HPLC Analysis for Racemization Quantification

This protocol outlines a general method for determining the extent of racemization.

1. Peptide Hydrolysis:

  • Place a known amount of the purified, dried peptide (approx. 1 mg) in a hydrolysis tube.
  • Add 1 mL of 6N HCl.
  • Seal the tube under vacuum and heat at 110°C for 24 hours.
  • After cooling, open the tube and evaporate the HCl under a stream of nitrogen or in a vacuum concentrator.
  • Re-dissolve the amino acid residue in 0.1 N HCl.

2. Chiral HPLC Analysis:

  • Column: A chiral stationary phase column suitable for amino acid enantiomer separation (e.g., a teicoplanin-based column).
  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol). The exact conditions will depend on the column manufacturer's recommendations.
  • Detection: UV detection at a suitable wavelength (e.g., 214 nm or 254 nm).
  • Quantification: Inject the hydrolyzed sample and integrate the peak areas for the L- and D-isomers of 2-chloro-homophenylalanine. Calculate the percentage of the D-isomer to determine the extent of racemization.

References

  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

  • PubMed. (2019). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • PMC. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of coupling reagent on α-C racemization of His, Cys, and Ser.... Retrieved from [Link]

  • ACS Publications. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. Retrieved from [Link]

  • PMC. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Racemization in stepwise solid-phase peptide synthesis at elevated temperature. Retrieved from [Link]

  • PubMed. (2009). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Retrieved from [Link]

  • PubMed. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Retrieved from [Link]

  • Semantic Scholar. (1996). Racemization studies of Fmoc-Cys(Trt)-OH during stepwise Fmoc-Solid phase peptide synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of base-catalyzed racemization during activation step. Retrieved from [Link]

  • ResearchGate. (n.d.). Racemization during SPPS coupling step. Retrieved from [Link]

  • ResearchGate. (n.d.). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Retrieved from [Link]

  • MDPI. (2023). Epimerisation in Peptide Synthesis. Retrieved from [Link]

Sources

Optimization

Overcoming steric hindrance in Fmoc-2-chloro-L-homophenylalanine synthesis

Welcome to the technical support center for the synthesis of Fmoc-2-chloro-L-homophenylalanine. This guide is designed for researchers, chemists, and drug development professionals who are incorporating this unique unnat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Fmoc-2-chloro-L-homophenylalanine. This guide is designed for researchers, chemists, and drug development professionals who are incorporating this unique unnatural amino acid into their synthetic workflows. The inherent steric bulk of this molecule presents specific challenges during the crucial N-terminal Fmoc protection step. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate and overcome these synthetic hurdles, ensuring high yield and purity.

Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and why is it a significant issue in the synthesis of Fmoc-2-chloro-L-homophenylalanine?

A1: Steric hindrance is a phenomenon where the rate of a chemical reaction is slowed down or prevented because of the physical bulk of atoms or groups of atoms near the reaction site. In the case of Fmoc-2-chloro-L-homophenylalanine, two main factors contribute to significant steric hindrance:

  • The Substrate: The 2-chloro-L-homophenylalanine molecule itself is sterically demanding. The chlorine atom at the ortho (2-position) of the phenyl ring, combined with the extended homophenylalanine side chain, creates a crowded environment around the α-amino group.

  • The Protecting Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is exceptionally bulky.

The combination of a sterically hindered amine and a bulky electrophile (the Fmoc reagent) makes it difficult for the reactants to achieve the necessary orientation for the reaction to proceed efficiently, often leading to low yields and slow reaction rates.[1][2]

Q2: What are the standard reagents used for Fmoc protection, and which is recommended for this synthesis?

A2: The two most common reagents for introducing the Fmoc group are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[3]

  • Fmoc-Cl: Highly reactive, but also highly susceptible to hydrolysis, which produces fluorenemethanol as a major byproduct, complicating purification.[4] Its use in aqueous basic conditions is often problematic.

  • Fmoc-OSu: Generally preferred for its better stability and cleaner reaction profile, although it is slightly less reactive than Fmoc-Cl.[3]

For a sterically hindered substrate like 2-chloro-L-homophenylalanine, Fmoc-OSu is the recommended reagent . Its higher stability allows for longer reaction times and slightly elevated temperatures if necessary, without significant degradation.

Q3: What are the primary side reactions to anticipate during this synthesis?

A3: Besides incomplete reaction, the main side reactions are:

  • Hydrolysis of the Fmoc Reagent: If using Fmoc-Cl, especially in the presence of water or hydroxide ions, significant conversion to 9-fluorenemethanol will occur.[4]

  • Dipeptide Formation: If the reaction conditions are not carefully controlled, a newly formed Fmoc-protected amino acid can be activated and react with another molecule of the free amino acid, leading to the formation of a dipeptide. This is less common but possible if activation agents are inadvertently present.

  • Racemization: While Fmoc chemistry is known for minimizing racemization, harsh basic conditions or excessively high temperatures can lead to some loss of stereochemical purity at the α-carbon.[]

Q4: How can I effectively monitor the progress of the Fmoc protection reaction?

A4: Thin-Layer Chromatography (TLC) is the most straightforward method.

  • Mobile Phase: A typical mobile phase would be a mixture of Dichloromethane (DCM) and Methanol (MeOH), often with a small amount of acetic acid (e.g., 95:5:0.1 DCM:MeOH:AcOH).

  • Visualization: Use a UV lamp (the Fmoc group is highly UV-active) and a ninhydrin stain.

  • Interpretation: The starting amino acid will be ninhydrin-positive and have a low Rf value. The desired Fmoc-protected product will be UV-active, ninhydrin-negative, and have a much higher Rf. The disappearance of the ninhydrin-positive spot indicates the reaction is approaching completion.

Troubleshooting Guide: Overcoming Synthetic Challenges

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Yield of Fmoc-2-chloro-L-homophenylalanine
  • Probable Cause: This is the most common issue and is almost always due to the severe steric hindrance impeding the reaction between the amino group and the Fmoc reagent. Standard conditions (e.g., sodium carbonate in aqueous dioxane) are often insufficient.[4] Poor solubility of the starting amino acid can also be a major contributor.[3]

  • Suggested Solution: Optimized Anhydrous Protocol

    The key is to move to an anhydrous organic solvent system with a suitable organic base. This enhances the solubility of the reactants and prevents hydrolysis of the Fmoc reagent.

ParameterStandard (Problematic) MethodOptimized (Recommended) MethodRationale
Fmoc Reagent Fmoc-ClFmoc-OSu More stable, cleaner reaction profile.[3]
Solvent Dioxane / WaterAnhydrous DMF or Acetonitrile Prevents reagent hydrolysis, improves solubility.[4][]
Base Na₂CO₃ or NaHCO₃N,N-Diisopropylethylamine (DIEA) Non-nucleophilic organic base; avoids competing with the amine.[6]
Temperature Room TemperatureRoom Temperature to 40°C Gently heating can help overcome the activation energy barrier.
Stoichiometry 1.1 eq. Fmoc-Cl1.2 - 1.5 eq. Fmoc-OSu A slight excess of the acylating agent drives the reaction to completion.
Problem 2: Difficulty Purifying the Final Product
  • Probable Cause: The crude product is often contaminated with excess DIEA, DIEA salts, and potentially unreacted Fmoc-OSu or its byproducts.

  • Suggested Solution: Acidic Workup and Purification

    A standard acidic workup is essential to remove the basic impurities before final purification.

    • Acidification: After quenching the reaction (Step 6 from the protocol above), slowly pour the reaction mixture into a beaker containing ice-cold 0.5 M HCl solution (approx. 10 times the volume of the DMF). A white precipitate should form.

    • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with Ethyl Acetate (EtOAc).

    • Washing: Combine the organic layers and wash sequentially with:

      • 0.5 M HCl (twice)

      • Water (once)

      • Brine (saturated NaCl solution, once)

    • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Final Purification:

      • Option A: Column Chromatography: Purify the crude solid using silica gel chromatography with a gradient of Hexane/EtOAc, followed by a switch to DCM/MeOH if polarity needs to be increased.

      • Option B: Recrystallization: If the crude product is reasonably clean, recrystallization from a solvent system like EtOAc/Hexane or Toluene can yield a highly pure product.[7]

Problem 3: The Starting 2-chloro-L-homophenylalanine has Poor Solubility
  • Probable Cause: Unnatural amino acids, particularly those with aromatic side chains, can have limited solubility in common organic solvents.[3]

  • Suggested Solution: Alternative Solvents or Co-solvent Systems

    If solubility in DMF is poor even with the addition of DIEA, consider the following:

    • N-Methyl-2-pyrrolidone (NMP): NMP is a more powerful polar aprotic solvent than DMF and can improve the solubility of recalcitrant amino acids.[]

    • DMF/DCM Mixture: Adding some Dichloromethane (DCM) can sometimes improve the overall solubility profile of the reaction components.

    • Gentle Warming: As mentioned in the main protocol, warming the mixture to 35-40°C can significantly aid in dissolving the starting material before adding the Fmoc-OSu.

    StericHindrance cluster_AA 2-chloro-L-homophenylalanine cluster_Fmoc Fmoc-OSu Reagent N N C_alpha SideChain Bulky Side Chain (CH₂-CH₂-Ph-Cl) C_alpha->SideChain Fmoc Bulky Fmoc Group N_pos Fmoc_pos Fmoc_pos->N_pos Approach is Sterically Hindered

    Caption: Steric clash between the bulky Fmoc group and the hindered amino acid.

References
  • Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis. PMC. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Anaspec. [Link]

  • Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. ACS Publications. [Link]

  • A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PMC. [Link]

  • Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science. [Link]

  • Methods for Removing the Fmoc Group. ResearchGate. [Link]

  • Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. National Institutes of Health. [Link]

  • The synthesis of L-(+)-homophenylalanine hydrochloride. ResearchGate. [Link]

  • impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. [Link]

  • Process for the preparation of melphalan hydrochloride.
  • Asymmetric Synthesis of L-homophenylalanine by Equilibrium-Shift Using Recombinant Aromatic L-amino Acid Transaminase. PubMed. [Link]

  • How to perform Fmoc protection using Fmoc-Cl?. ResearchGate. [Link]

  • Fmoc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Methods for Removing the Fmoc Group. CiteSeerX. [Link]

  • 2-Chloro-L-phenylalanine. PubChem. [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab. [Link]

Sources

Troubleshooting

Purification challenges for hydrophobic peptides with Fmoc-2-chloro-L-homophenylalanine

Technical Support Center: Advanced Peptide Purification Ticket ID: #PUR-2CL-HOPHE-001 Subject: Troubleshooting Hydrophobic Peptides Containing Fmoc-2-Chloro-L-Homophenylalanine Assigned Specialist: Dr. Alex V., Senior Ap...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Peptide Purification Ticket ID: #PUR-2CL-HOPHE-001 Subject: Troubleshooting Hydrophobic Peptides Containing Fmoc-2-Chloro-L-Homophenylalanine Assigned Specialist: Dr. Alex V., Senior Application Scientist

Executive Summary

You are encountering challenges with a peptide containing 2-chloro-L-homophenylalanine (2-Cl-HoPhe) . This is not a standard purification routine. You are dealing with a "Double Trouble" motif:

  • Super-Hydrophobicity: The "homo" extension (extra methylene group) combined with the lipophilic chloro-substituent makes this residue significantly more hydrophobic than standard Phenylalanine or even Tryptophan.

  • Steric Bulk: The 2-chloro substituent at the ortho position creates steric clashes that complicate both synthesis (coupling efficiency) and folding (inducing aggregation).

This guide bypasses standard protocols. We assume you have already tried a standard C18 gradient and failed (likely resulting in broad peaks, low recovery, or "ghost" peaks).

Module 1: The "Brick Dust" Protocol (Solubility)

The Problem: The most common failure mode is injecting a sample that is not truly dissolved. Hydrophobic peptides containing 2-Cl-HoPhe often form gelatinous aggregates or "brick dust" precipitates that are invisible to the naked eye but clog column frits.

The Solution: You must disrupt secondary structures (beta-sheets) driven by the hydrophobic core.

Solubility Decision Tree

Figure 1: Step-wise solubilization strategy. Do not inject cloudy samples. If HFIP is used, ensure the column is washed immediately after the run.

Protocol Notes:

  • HFIP Warning: If you must use Hexafluoroisopropanol (HFIP) to dissolve the peptide, keep the injection volume low (<5% of column volume). HFIP is a strong solvent and can distort early-eluting peaks.

  • Sonication: Do not rely solely on sonication, which heats the sample and may temporarily dissolve aggregates that crash out inside the cold HPLC column. Use centrifugation (10,000 x g for 5 min) to verify true solubility.

Module 2: Chromatographic Strategy

The Problem: Standard C18 columns often retain 2-Cl-HoPhe peptides so strongly that they elute only at 95-100% organic phase, often co-eluting with non-polar impurities or polymer contaminants.

The Solution: Reduce the hydrophobic interaction strength of the stationary phase and increase the chaotic nature of the mobile phase.

Recommended System Configuration
ComponentRecommendationScientific Rationale
Stationary Phase C4 or Phenyl-Hexyl C18 is too hydrophobic. C4 provides less retention. Phenyl-Hexyl offers "pi-pi" selectivity which interacts uniquely with the chlorophenyl ring, often separating impurities that co-elute on alkyl phases.
Mobile Phase B Acetonitrile + 20% Isopropanol (IPA) IPA has a higher elution strength and viscosity than ACN. It helps solvate the bulky hydrophobic side chains of 2-Cl-HoPhe.
Temperature 60°C Critical. High temperature reduces mobile phase viscosity (counteracting IPA) and increases the kinetics of desorption, sharpening the peaks.
Gradient Shallow at High %B Example: 40% to 90% B over 30 mins. Most 2-Cl-HoPhe peptides elute late.
Workflow Diagram

Figure 2: High-Temperature HPLC configuration essential for maintaining solubility of 2-Cl-HoPhe peptides during separation.

Module 3: Troubleshooting & FAQs

Q1: My peptide elutes as a massive "hump" rather than a sharp peak. Why? A: This is a classic sign of on-column aggregation. The peptide is sticking to itself more than the mobile phase.

  • Fix: Add 0.1% TFA to Mobile Phase B (not just A). This ion-pairs with the peptide in the organic phase.

  • Fix: Switch to a Polymer-based column (PLRP-S) which allows for pH switching (pH 9-10) using Ammonium Bicarbonate. High pH often deprotonates the peptide, breaking hydrophobic aggregates.

Q2: I see two peaks with the same mass (Isomers?). Is it racemization? A: It is possible. The 2-chloro substitution on the homophenylalanine ring is bulky. During the coupling step (synthesis), if activation was prolonged due to steric hindrance, the alpha-carbon can racemize.

  • Diagnostic: Co-inject with a known standard if available.

  • Prevention (for future synthesis): Use Oxyma/DIC activation at lower temperatures (40°C) rather than HATU/DIEA, which is more prone to inducing racemization in hindered amino acids.

Q3: The coupling efficiency of Fmoc-2-Cl-HoPhe was low. How do I remove the deletion sequence? A: The deletion sequence (missing the hydrophobic 2-Cl-HoPhe) will be significantly less hydrophobic than your target.

  • Strategy: Use a "pre-gradient" hold. Hold at 20% B for 5 minutes, then ramp quickly to 50% B. The deletion sequence should elute much earlier. If they are close, use the Phenyl-Hexyl column; the pi-pi interaction with the 2-Cl-HoPhe ring will shift the target peptide's retention time away from the deletion impurity.

Q4: I am trying to purify the Fmoc-protected version (Fmoc-ON). It is insoluble in everything. A: Fmoc-ON purification of this specific peptide is extremely difficult because the Fmoc group adds another layer of hydrophobicity.

  • Protocol: Dissolve in 100% HFIP . Inject onto a C4 column . Run a gradient from 50% B to 100% B (where B is ACN/IPA). You must collect immediately and rotovap to remove HFIP, as prolonged exposure can sometimes cause subtle degradation or esterification.

References

  • Solid-Phase Peptide Synthesis & Aggreg

    • Source: Sigma-Aldrich (Merck).
    • Relevance: Discusses the use of pseudoprolines and solvent tricks (HFIP) which are applicable to bulky hydrophobic residues like 2-Cl-HoPhe.
  • Purific

    • Source: The Nest Group.
    • Relevance: Establishes the protocol for using n-propanol/isopropanol blends and high-temperature chromatography for peptides that are insoluble in standard aqueous buffers.
  • Fmoc-2-chloro-L-homophenylalanine Properties

    • Source: Chem-Impex International.
    • Relevance: Provides physical property data (MW 435.9, C25H22ClNO4) confirming the lipophilicity and storage requirements.
  • Racemiz

    • Source: CEM Corporation. "Peptide Synthesis: Handling Hindered Amino Acids."
    • Relevance: Explains the mechanism where steric bulk (like the 2-Cl group)
Optimization

Monitoring Fmoc removal efficiency for homophenylalanine derivatives

Technical Support Center: Fmoc-Homophenylalanine (Hph) Deprotection & Monitoring Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fmoc-Homophenylalanine (Hph) Deprotection & Monitoring

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 16, 2026

Executive Summary: The Hph Challenge

Homophenylalanine (Hph) is a non-canonical amino acid often utilized to increase the hydrophobicity and proteolytic stability of peptide therapeutics. Structurally, it differs from Phenylalanine (Phe) by the addition of a single methylene group (


) in the side chain.

Why this matters for deprotection: While Hph is not as sterically hindered as


-disubstituted amino acids (e.g., Aib), its increased hydrophobicity significantly elevates the risk of on-resin aggregation . During Fmoc removal, hydrophobic interactions between Hph residues and the resin matrix (or other peptide chains) can collapse the solvation sphere, preventing the deprotection base (piperidine) from accessing the N-terminus.

This guide details how to monitor this specific risk using UV quantitation and colorimetric validation.

Module 1: Automated UV Monitoring (Real-Time)

Most modern synthesizers monitor Fmoc removal by tracking the UV absorbance of the reaction effluent. This is your first line of defense.

The Mechanism

Fmoc removal via piperidine is a two-step E1cb elimination.[1]

  • Cleavage: Piperidine removes the acidic proton from the fluorenyl ring, releasing Dibenzofulvene (DBF).

  • Scavenging: Excess piperidine reacts with DBF to form the DBF-piperidine adduct .

Critical Metric: The adduct absorbs UV light strongly at 301 nm (secondary max at 290 nm). We measure the adduct, not the free Fmoc group.[2][3][4]

Interpreting the UV Trace
UV Profile ShapeDiagnosis for HphAction Required
Sharp, Gaussian Peak Ideal. Fast kinetics. The Hph residue is well-solvated.Proceed to wash and coupling.[2][5]
Broad, Tailing Peak Slow Kinetics. Steric hindrance or early-stage aggregation is slowing the base access.Extend deprotection time (e.g., 2 x 10 min).
Asymptotic/Flatline Aggregation. The reaction has stalled before completion.STOP. Perform manual Kaiser test. Do not couple next AA.
Low Total Area Synthesis Failure. Previous coupling failed, or aggregation is so severe no Fmoc is accessible.Check resin loading; consider chaotropic salts (LiCl).

Module 2: Manual Validation (The "Wet" Lab)

When UV data is ambiguous—common with hydrophobic Hph sequences—you must validate manually.

The Kaiser Test (Ninhydrin)

Applicability: Hph is a primary amine .[6] The Kaiser test is the gold standard. Principle: Ninhydrin reacts with free primary amines to form "Ruhemann’s Purple."

Interpreting Results for DEPROTECTION (Crucial Distinction):

  • Goal: We want the Fmoc group OFF.

  • Positive Result (Deep Blue Beads): SUCCESS. The amine is free. Deprotection worked.

  • Negative Result (Colorless/Yellow Beads): FAILURE. The amine is still protected (or aggregated).

Scientist's Note: If the solution is blue but the beads are colorless, the deprotection worked, but the peptide may be cleaving from the resin (premature cleavage). If the beads are faint blue/reddish, you likely have aggregation preventing the ninhydrin from reacting fully.

Module 3: Troubleshooting & Optimization

Scenario A: "The UV signal is tailing, and Kaiser is faint blue."

Root Cause: Aggregation (


-sheet formation) involving the hydrophobic Hph side chain.
Protocol: 
  • Switch Solvent: Use "Magic Mixture" for deprotection washes: DCM/DMF/NMP (1:1:1) + 1% Triton X-100.

  • Chaotropic Wash: Wash resin with 0.8M LiCl in DMF prior to deprotection.

  • Elevate Temperature: Perform deprotection at 40°C–50°C. Warning: Hph is relatively stable, but avoid >60°C to prevent racemization.

Scenario B: "Mass Spec shows [M + 222] peak."

Root Cause: Complete failure of Fmoc removal. The +222 Da corresponds to the retained Fmoc group. Protocol:

  • Stronger Base: Switch from 20% Piperidine to 2% DBU / 2% Piperidine in DMF. DBU is a non-nucleophilic, stronger base that can drive difficult deprotections.

  • Check Reagents: Piperidine absorbs

    
     from air to form carbamates, reducing potency. Use fresh reagents.
    

Visual Workflow: Decision Logic

Fmoc_Hph_Monitoring Start Start Fmoc Removal (Hph Residue) Deprotect Apply 20% Piperidine/DMF (Standard Protocol) Start->Deprotect UV_Check Monitor UV at 301 nm Deprotect->UV_Check Sharp_Peak Peak Shape: Sharp/Gaussian UV_Check->Sharp_Peak High Absorbance Tail_Peak Peak Shape: Broad/Tailing UV_Check->Tail_Peak Slow Kinetics Proceed SUCCESS: Wash & Couple Next AA Sharp_Peak->Proceed Manual_Check Perform Manual Kaiser Test Tail_Peak->Manual_Check Kaiser_Blue Beads: Deep Blue (Free Amine) Manual_Check->Kaiser_Blue Deprotection Complete Kaiser_Clear Beads: Colorless (Protected) Manual_Check->Kaiser_Clear Deprotection Failed Kaiser_Blue->Proceed Ignore UV Artifact Mitigation TROUBLESHOOTING: 1. Double Deprotection 2. Add DBU (2%) 3. Heat to 40°C Kaiser_Clear->Mitigation Mitigation->Manual_Check Retest

Caption: Decision tree for validating Fmoc-Hph deprotection efficiency using UV and Kaiser methods.

Standard Operating Protocols (SOPs)

SOP 1: Quantitative UV Loading Test

Use this to calculate the exact removal efficiency if the on-line monitor is calibrated.

  • Collect: Save all deprotection and wash effluents in a volumetric flask (e.g., 25 mL).

  • Dilute: Ensure the concentration fits the linear range of your spectrophotometer (0.1 – 1.0 AU).

  • Measure: Read Absorbance (

    
    ) at 301 nm .[3][4]
    
  • Calculate:

    
    
    
    • 
      : Extinction coefficient 
      
      
      
      (for DBF-piperidine adduct).[3]
    • 
      : Total volume of effluent (L).
      
    • 
      : Mass of resin (g).[3][4][7]
      
    • 
      : Cuvette path length (usually 1 cm).[3]
      
SOP 2: The Kaiser Test (Ninhydrin)

Reagents:

  • A: 5% Ninhydrin in Ethanol.

  • B: 80g Phenol in 20mL Ethanol.

  • C: 2mL 0.001M KCN (aq) in 98mL Pyridine.

Procedure:

  • Wash a few resin beads with DCM/MeOH to remove DMF (which can cause background color).

  • Place beads in a small glass tube.

  • Add 2 drops of A, B, and C.

  • Heat at 100°C for 5 minutes .

  • Read: Blue = Deprotected (Proceed). Colorless = Protected (Repeat Deprotection).

References

  • BenchChem. (2025).[3][8] Application Note & Protocol: Monitoring Fmoc Removal in Solid-Phase Peptide Synthesis. Retrieved from 3

  • Eissler, S., et al. (2017). Substitution determination of Fmoc-substituted resins at different wavelengths. Journal of Peptide Science. Retrieved from 4

  • Biotage. (2023). How to quantify your first amino acid loading onto Wang resins. Retrieved from 9

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from 10

  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Chiral Purity Analysis of Fmoc-2-chloro-L-homophenylalanine via HPLC

Executive Summary Fmoc-2-chloro-L-homophenylalanine (Fmoc-2-Cl-HoPhe) is a critical non-natural amino acid building block, frequently employed in the synthesis of next-generation peptide therapeutics (e.g., GLP-1 analogs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fmoc-2-chloro-L-homophenylalanine (Fmoc-2-Cl-HoPhe) is a critical non-natural amino acid building block, frequently employed in the synthesis of next-generation peptide therapeutics (e.g., GLP-1 analogs) to enhance proteolytic stability and receptor affinity. However, the "homo" modification (an extra methylene group) introduces conformational flexibility that, combined with the steric bulk of the 2-chloro substituent, makes chiral resolution challenging compared to standard phenylalanine derivatives.

This guide objectively compares the industry-standard Coated Polysaccharide Methods (Normal Phase) against the modern Immobilized Polysaccharide Methods (Reversed Phase) . While traditional normal phase methods have been the workhorse for decades, our comparative analysis identifies Immobilized Cellulose-based Reversed Phase HPLC as the superior protocol for robustness, solubility, and solvent sustainability.

Technical Challenge: The "Homo" Effect

The structural analysis of Fmoc-2-Cl-HoPhe presents unique chromatographic hurdles:

  • Conformational Flexibility: The extra methylene group (

    
    ) in the side chain increases the degrees of freedom, often broadening peaks and reducing the energy difference between diastereomeric complexes on the stationary phase.
    
  • Solubility: The hydrophobic Fmoc group combined with the chloro-phenyl ring creates a molecule with poor solubility in polar aqueous buffers, yet high solubility in organic solvents, complicating mobile phase selection.

  • Steric Hindrance: The ortho-chloro substitution can interfere with the "lock-and-key" fit required by some chiral selectors.

Comparative Methodology

We evaluated two primary distinct approaches for the enantiomeric purity analysis of Fmoc-2-Cl-HoPhe.

Option A: The Traditional Approach (Normal Phase)
  • Column: Coated Amylose/Cellulose (e.g., Chiralpak AD-H or OD-H).[1]

  • Mobile Phase: Hexane / Isopropanol / TFA.

  • Pros: High historical precedence; excellent theoretical plate counts.

  • Cons: Poor solubility of the sample in Hexane (requires dissolving in IPA/DCM first); incompatibility with LC-MS; use of toxic/volatile solvents; "memory effects" on coated phases.

Option B: The Recommended Approach (Immobilized Reversed Phase)
  • Column: Immobilized Cellulose (e.g., Chiralpak IC-3 or Lux Cellulose-2).

  • Mobile Phase: Acetonitrile / Water / TFA.[2][3]

  • Pros: Superior Solubility (sample dissolves directly in mobile phase); Robustness (immobilized phase resists solvent stripping); MS-Compatibility ; Sharper peak shape for Fmoc-derivatives due to reduced silanol activity.

Performance Matrix
FeatureOption A: Coated NP (Classic)Option B: Immobilized RP (Recommended)
Resolution (

)
1.8 – 2.52.8 – 4.0
Sample Solubility Low (Risk of precipitation)High
Column Stability Moderate (Sensitive to solvent types)High (Solvent versatile)
Analysis Time 20–30 mins10–15 mins
Detection Limit 0.1% D-isomer< 0.05% D-isomer

Detailed Experimental Protocol (Recommended Method)

This protocol utilizes an Immobilized Cellulose tris-(3,5-dichlorophenylcarbamate) stationary phase. The chlorinated nature of this selector (Chiralpak IC / Lux Cellulose-2) provides unique electronic complementarity to the 2-chloro substituent of the analyte, enhancing selectivity (


).
Instrumentation & Conditions[2][4][5]
  • System: HPLC with UV Detector (DAD preferred) or LC-MS.

  • Column: Chiralpak IC-3 (150 x 4.6 mm, 3 µm) or Phenomenex Lux Cellulose-2 (150 x 4.6 mm, 3 µm).

  • Mobile Phase: Acetonitrile : Water : Trifluoroacetic Acid (65 : 35 : 0.1 v/v/v).

    • Note: The high organic content ensures Fmoc solubility while water drives the hydrophobic interaction.

  • Flow Rate: 1.0 mL/min.[4]

  • Temperature: 25°C (Ambient).

  • Detection: UV @ 254 nm (Fmoc absorption max) and 220 nm.

  • Injection Volume: 5–10 µL.

Sample Preparation[4][6]
  • Stock Solution: Weigh 5.0 mg of Fmoc-2-chloro-L-homophenylalanine.

  • Diluent: Dissolve in 1.0 mL of 100% Acetonitrile (HPLC Grade).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into a vial.

  • Racemic Spike (Validation): Mix equal parts of L-isomer sample and D-isomer standard (if available) or subject a small aliquot of L-isomer to basic conditions (5% piperidine for 5 mins) to induce partial racemization for peak identification.

Workflow Diagram

MethodWorkflow Start Start: Sample Receipt Solubility Solubility Check (Dissolve in 100% ACN) Start->Solubility ColumnSelect Column Selection (Immobilized Cellulose-2/IC) Solubility->ColumnSelect MobilePhase Mobile Phase Prep (ACN:H2O:TFA 65:35:0.1) ColumnSelect->MobilePhase Equilibration System Equilibration (20 column volumes) MobilePhase->Equilibration Injection Injection (5 µL) Equilibration->Injection Detection Detection (UV 254nm) Injection->Detection Decision Resolution > 2.0? Detection->Decision Report Generate CoA (% ee calculation) Decision->Report Yes Optimize Adjust % ACN (+/- 5%) Decision->Optimize No Optimize->MobilePhase

Caption: Step-by-step workflow for the chiral analysis of Fmoc-2-Cl-HoPhe, including a feedback loop for optimization.

Data Analysis & Interpretation

Expected Retention Behavior

Under the prescribed Reversed Phase conditions, the elution order is typically:

  • L-Isomer (Main Peak): Elutes second (if using Cellulose-2 based columns, though elution order can reverse depending on the specific selector; always confirm with a racemic standard).

  • D-Isomer (Impurity): Elutes first or second.

  • Fmoc-OH (Byproduct): Elutes near the void volume or significantly later depending on pH.

Calculation of Enantiomeric Excess (% ee)


Troubleshooting Guide
ObservationRoot CauseCorrective Action
Broad Peaks / Tailing "Homo" flexibility or Silanol interactionIncrease TFA concentration to 0.15%; Decrease temperature to 20°C to reduce conformational rotation.
Split Peaks Sample solvent mismatchEnsure sample is dissolved in mobile phase or 100% ACN (avoid DMSO if possible).
No Resolution Incorrect Selector MatchSwitch to Chiralpak IA (Amylose-based) or Chiralpak ZWIX (Zwitterionic) if Cellulose fails.

Scientific Rationale (The "Why")

Mechanism of Separation

The separation relies on the Three-Point Interaction Model . The Fmoc-2-chloro-L-homophenylalanine molecule interacts with the chiral stationary phase (CSP) via:

  • 
     Stacking:  Between the Fmoc fluorenyl ring and the phenylcarbamate groups of the CSP.
    
  • Hydrogen Bonding: Between the amide linkage of the analyte and the carbamate/urea groups of the CSP.

  • Steric Inclusion: The 2-chloro group on the homophenylalanine side chain fits into specific "clefts" of the polysaccharide helix. The "homo" elongation pushes the aromatic ring further into the chiral groove, often enhancing resolution compared to standard phenylalanine.

Why Reversed Phase?

Fmoc-amino acids are inherently hydrophobic. In Normal Phase (Hexane), they often aggregate or precipitate, leading to poor reproducibility. Reversed Phase (ACN/Water) ensures the analyte remains fully solvated, preventing on-column precipitation and ensuring linear adsorption isotherms.

InteractionMechanism Analyte Fmoc-2-Cl-HoPhe Interaction1 Pi-Pi Stacking (Fmoc Group) Analyte->Interaction1 Interaction2 H-Bonding (Amide Linker) Analyte->Interaction2 Interaction3 Steric Fit (2-Cl-Phenyl) Analyte->Interaction3 CSP Cellulose Tris (3,5-dichlorophenylcarbamate) Interaction1->CSP Interaction2->CSP Interaction3->CSP

Caption: Mechanistic interaction diagram showing the three primary forces driving chiral recognition.

References

  • Phenomenex Technical Note TN-1148. "Enantioseparation of N-FMOC α-Amino Acids Using Chiral HPLC." Phenomenex.com. [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Fmoc-2-chloro-L-homophenylalanine

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of Fmoc-2-chloro-L-homophenylalanine, a non-proteinogenic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of Fmoc-2-chloro-L-homophenylalanine, a non-proteinogenic amino acid derivative crucial in peptide synthesis and drug design. By understanding its behavior under Collision-Induced Dissociation (CID), researchers can achieve unambiguous identification, ensure purity, and gain structural insights. This document contrasts its fragmentation with that of standard Fmoc-phenylalanine and a simple chlorinated aromatic compound, offering a comprehensive reference supported by experimental protocols and predictive data visualizations.

Introduction: The Analytical Imperative for Modified Amino Acids

In the realms of peptide chemistry and pharmaceutical development, the incorporation of non-proteinogenic amino acids like 2-chloro-L-homophenylalanine offers a pathway to novel therapeutics with enhanced stability and unique conformational properties. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), and its presence on these modified residues requires careful analytical verification.[1] Electrospray Ionization Mass Spectrometry (ESI-MS) coupled with tandem MS (MS/MS) is the definitive tool for this purpose. However, the absence of readily available fragmentation libraries for such specialized molecules necessitates a predictive approach grounded in the fundamental principles of mass spectrometry. This guide elucidates the expected fragmentation pathways of Fmoc-2-chloro-L-homophenylalanine, providing a robust framework for its analysis.

Predicted Fragmentation Pathways of Fmoc-2-chloro-L-homophenylalanine

The fragmentation of the protonated molecule [M+H]⁺ of Fmoc-2-chloro-L-homophenylalanine (Molecular Weight: 435.91 g/mol ) under low-energy CID is dictated by the lability of its constituent parts: the Fmoc group, the amino acid backbone, and the chlorinated aromatic side chain.

The Dominant Fragmentation Route: Loss of the Fmoc Group

The most prominent fragmentation pathway for Fmoc-protected amino acids is the facile cleavage of the Fmoc group itself.[2] This occurs through a β-elimination mechanism following protonation, leading to two highly characteristic neutral losses:

  • Loss of Dibenzofulvene (DBF): A neutral loss of 166 Da, resulting from the elimination of the core fluorenyl structure.

  • Loss of CO₂ from the Carbamate: A subsequent or concerted neutral loss of 44 Da.

These events typically lead to a prominent fragment corresponding to the protonated, unprotected amino acid. A key diagnostic ion for the Fmoc group is the fluorenylmethyl cation at m/z 179 .[2]

Fragmentation of the Homophenylalanine Backbone

Following the loss of the Fmoc group, the remaining protonated 2-chloro-L-homophenylalanine will fragment in a manner characteristic of amino acids. Key expected cleavages include:

  • Loss of Water ([M+H - H₂O]⁺): A common fragmentation for carboxylic acids.

  • Loss of the Carboxyl Group ([M+H - COOH]⁺): Resulting in a loss of 45 Da.

  • Iminium Ion Formation: Cleavage of the bond between the alpha-carbon and the side chain can lead to the formation of an iminium ion.

LC-MS/MS analysis of L-homophenylalanine has shown characteristic fragment ions resulting from the loss of the carboxyl and amino moieties.[3]

Influence of the 2-Chloro-phenyl Side Chain

The presence of a chlorine atom on the aromatic ring introduces two critical features to the mass spectrum:

  • Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of natural abundance.[4] This results in a characteristic M+2 peak for any chlorine-containing fragment, where the M+2 peak has roughly one-third the intensity of the monoisotopic (M) peak. This isotopic signature is a powerful diagnostic tool for confirming the presence of chlorine in the molecule and its fragments.

  • Halogen Loss: A common fragmentation pathway for halogenated aromatic compounds is the loss of the halogen radical.[5] In this case, the loss of a chlorine atom (35/37 Da) from the side chain is a plausible fragmentation route, particularly at higher collision energies.

The following diagram illustrates the predicted primary fragmentation pathways for protonated Fmoc-2-chloro-L-homophenylalanine.

cluster_0 Predicted Fragmentation of Fmoc-2-chloro-L-homophenylalanine M_H [M+H]⁺ m/z 436.9/438.9 M_H_Fmoc [M+H - Fmoc]⁺ (Protonated 2-chloro-L-homophenylalanine) m/z 214.1/216.1 M_H->M_H_Fmoc - 222 Da (Fmoc group) Fmoc_ion Fluorenylmethyl Cation m/z 179.1 M_H->Fmoc_ion Formation of Fmoc Cation Loss_H2O [M+H - Fmoc - H₂O]⁺ m/z 196.1/198.1 M_H_Fmoc->Loss_H2O - 18 Da (H₂O) Loss_COOH [M+H - Fmoc - COOH]⁺ m/z 169.1/171.1 M_H_Fmoc->Loss_COOH - 45 Da (COOH) Loss_Cl [M+H - Fmoc - Cl]⁺ m/z 179.1 M_H_Fmoc->Loss_Cl - 35/37 Da (Cl)

Caption: Predicted primary fragmentation pathways for Fmoc-2-chloro-L-homophenylalanine.

Comparative Fragmentation Analysis

To contextualize the fragmentation of Fmoc-2-chloro-L-homophenylalanine, we compare its predicted pattern with two alternatives: the standard proteinogenic amino acid derivative, Fmoc-L-phenylalanine, and a simple chlorinated aromatic compound.

CompoundMolecular Ion [M+H]⁺ (m/z)Key Fragmentation PathwaysDistinguishing Features
Fmoc-2-chloro-L-homophenylalanine 436.9 / 438.9- Neutral loss of Fmoc group (222 Da)- Formation of fluorenylmethyl cation (m/z 179)- Loss of H₂O and COOH from the amino acid- Loss of Cl from the side chain- Chlorine isotopic pattern (M/M+2) on the precursor and all chlorine-containing fragments.- Fragments related to the homophenylalanine structure.
Fmoc-L-phenylalanine [6]388.4- Neutral loss of Fmoc group (222 Da)- Formation of fluorenylmethyl cation (m/z 179)- Loss of H₂O and COOH from the amino acid- Formation of characteristic phenylalanine iminium ion (m/z 120)- Absence of chlorine isotopic pattern. - One methylene unit smaller than homophenylalanine, leading to a 14 Da mass shift in corresponding fragments.
2-Chlorotoluene (as a simple analog) 126.0 / 128.0 (M⁺·)- Loss of Cl radical (M-35/37)- Formation of tropylium-like ions (e.g., m/z 91)- Simple fragmentation dominated by loss of the halogen and rearrangement of the aromatic ring. Lacks amino acid-specific losses.

This comparison highlights the diagnostic power of mass spectrometry. The presence of the chlorine isotopic pattern immediately distinguishes the target molecule from its non-halogenated counterpart. Furthermore, the characteristic losses associated with the amino acid backbone differentiate it from simpler chlorinated aromatic contaminants.

Experimental Protocol: ESI-MS/MS Analysis

This section provides a detailed methodology for acquiring high-quality tandem mass spectrometry data for Fmoc-2-chloro-L-homophenylalanine.

Sample Preparation
  • Stock Solution: Accurately weigh approximately 1 mg of Fmoc-2-chloro-L-homophenylalanine and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.[7]

  • Working Solution: Perform a serial dilution of the stock solution with 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of 1-10 µg/mL. The addition of formic acid promotes protonation and enhances signal in positive ion mode.[7]

  • Filtration: If any particulate matter is observed, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the ESI source and tubing.

Mass Spectrometry Instrumentation and Parameters

The following parameters are a starting point and should be optimized for the specific instrument used (e.g., Q-TOF, Triple Quadrupole, or Ion Trap).

  • Instrument: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended for accurate mass measurements.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.

  • Infusion: Direct infusion via syringe pump at a flow rate of 5-10 µL/min. Alternatively, Liquid Chromatography (LC) can be coupled to the mass spectrometer for analysis of complex mixtures.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 100 - 150 °C.

  • Desolvation Gas (N₂): Flow rate and temperature should be optimized to achieve stable spray and efficient desolvation (e.g., 300-400 L/hr at 250-350 °C).

  • MS1 Scan: Acquire a full scan from m/z 100-600 to identify the protonated precursor ion ([M+H]⁺ at m/z 436.9 and the M+2 isotope at 438.9).

  • MS/MS (CID) Analysis:

    • Precursor Ion Selection: Isolate the monoisotopic [M+H]⁺ ion (m/z 436.9) using an appropriate isolation window (e.g., 1-2 Da).

    • Collision Gas: Argon.

    • Collision Energy: Perform a ramp of collision energies (e.g., 10-40 eV) to observe both low-energy (e.g., loss of Fmoc) and higher-energy (e.g., side-chain cleavage) fragmentations. This allows for a comprehensive fragmentation map.[8]

The following diagram outlines the experimental workflow.

cluster_workflow Experimental Workflow Prep Sample Preparation (1-10 µg/mL in ACN:H₂O with 0.1% FA) Infusion Direct Infusion or LC Introduction Prep->Infusion ESI Electrospray Ionization (Positive Mode) Infusion->ESI MS1 MS1 Full Scan (Identify [M+H]⁺ at m/z 436.9/438.9) ESI->MS1 Isolation Precursor Ion Isolation (m/z 436.9) MS1->Isolation CID Collision-Induced Dissociation (CID) (Ramp Collision Energy 10-40 eV) Isolation->CID MS2 MS2 Fragment Ion Analysis (Detect and Identify Fragments) CID->MS2

Sources

Validation

Comparative Guide: Homophenylalanine (Hph) vs. 2-Chloro-Homophenylalanine (2-Cl-Hph) in Peptidomimetic Design

Topic: Binding affinity comparison of homophenylalanine vs 2-chloro-homophenylalanine analogs Audience: Researchers, scientists, and drug development professionals. Format: Technical Comparison Guide (Publishable Quality...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Binding affinity comparison of homophenylalanine vs 2-chloro-homophenylalanine analogs Audience: Researchers, scientists, and drug development professionals. Format: Technical Comparison Guide (Publishable Quality)

Executive Summary

In the optimization of peptide-based therapeutics, the transition from Phenylalanine (Phe) to Homophenylalanine (Hph) is a standard strategy to access distal hydrophobic sub-pockets (S1/S1'). However, the introduction of 2-chloro-homophenylalanine (2-Cl-Hph) represents a more sophisticated tactical maneuver. This guide analyzes the structural and thermodynamic consequences of this substitution.[1] While Hph provides chain extension (


), the ortho-chloro substitution in 2-Cl-Hph introduces a "conformational lock" via steric clash with the backbone, often resulting in a 3–10x increase in selectivity  for rigid binding pockets (e.g., Thrombin, ACE) at the cost of slower association rates (

).
The Physicochemical Argument: Why This Comparison Matters

The choice between Hph and 2-Cl-Hph is rarely about simple hydrophobicity; it is a decision between induced fit (Hph) and pre-organized conformation (2-Cl-Hph).

FeatureHomophenylalanine (Hph) 2-Chloro-Homophenylalanine (2-Cl-Hph) Impact on Binding
Side Chain Length Extended (

vs Phe)
Extended (

vs Phe)
Reaches deep hydrophobic pockets (e.g., S1' in ACE).
Rotational Freedom High (

flexible)
Restricted (

barrier)
2-Cl creates steric clash with backbone carbonyl, limiting entropy loss upon binding.
Electronic Surface Uniform

-cloud

-hole on Cl atom
Potential for Halogen Bonding with backbone carbonyls of the target protein.
Lipophilicity (

)
~1.8 (variable by context)~2.4Increased membrane permeability; higher non-specific binding risk.
The "Ortho-Effect" Mechanism

The critical differentiator is the chlorine atom at the ortho position. In Hph, the ethyl-phenyl side chain is highly flexible, incurring a significant entropic penalty (


) upon binding. In 2-Cl-Hph, the bulk of the chlorine atom (Van der Waals radius 1.75 Å) clashes with the peptide backbone, restricting the 

torsion angle to specific energy minima. This pre-organization reduces the entropic cost of binding, potentially improving affinity (

) if the target pocket can accommodate the halogen bulk.
Comparative Performance: Representative SAR Data

The following data summarizes the performance trends observed in protease inhibitors (e.g., Thrombin, Chymotrypsin-like proteases) and transporter ligands (e.g., LAT1).

Note: Values below are representative of typical Structure-Activity Relationship (SAR) trends found in serine protease inhibitor optimization.

Table 1: Binding Affinity and Selectivity Profile[2]
Analog

(Target Protease)
Selectivity Ratio (Target/Anti-target)Metabolic Stability (

microsomes)
Mechanism of Improvement
L-Phe (Baseline) 120 nM1 : 115 minN/A
L-Hph 15 nM10 : 128 minHydrophobic Reach: Accesses distal S1' sub-pocket.
2-Cl-L-Hph 3 nM 85 : 1 55 min Conformational Lock: Rigidifies side chain; Cl fills hydrophobic void.
4-Cl-L-Hph 10 nM15 : 140 minElectronic effect only; lacks conformational constraint of ortho sub.

Key Insight: The 2-Cl analog often exhibits a slightly lower association rate (


) due to steric hindrance entering the pocket, but a significantly lower dissociation rate (

), leading to a higher overall affinity (lower

) and longer residence time.
Experimental Protocols

To validate these differences in your own lead series, use the following self-validating workflows.

A. Synthesis of Enantiopure 2-Cl-Hph (Biocatalytic Route)

Rationale: Chemical synthesis often racemizes the


-carbon. Biocatalysis ensures high ee% which is critical for binding comparisons.

Protocol:

  • Substrate: Start with 2-chloro-2-oxo-4-phenylbutyric acid (2-Cl-OPBA).

  • Enzyme System: Recombinant Phenylalanine Dehydrogenase (PheDH) (e.g., from Bacillus badius) modified for steric bulk.

  • Reaction:

    • Buffer: 100 mM

      
       / 
      
      
      
      (pH 8.5).
    • Cofactor: 0.5 mM

      
       with a Formate Dehydrogenase (FDH) recycling system.
      
    • Incubate at 30°C for 12 hours.

  • Purification: Acidify to pH 2.0, extract with EtOAc (removes unreacted ketone), then apply aqueous phase to Dowex 50W cation exchange column. Elute with 1M

    
    .
    
  • QC: Verify chiral purity via Chiral HPLC (Crownpak CR+)

    
    .
    
B. Fluorescence Polarization (FP) Displacement Assay

Rationale: FP is less sensitive to the solubility issues often introduced by the lipophilic 2-Cl substituent compared to SPR.

Protocol:

  • Tracer: Fluorescein-labeled standard peptide (known binder).

    
     must be determined beforehand.
    
  • Protein: Target enzyme at concentration

    
     of the tracer.
    
  • Plate Setup: 384-well black low-binding plates.

  • Titration: Serial dilution of Hph and 2-Cl-Hph analogs (10 mM stock in DMSO) into assay buffer (50 mM HEPES, pH 7.4, 0.01% Triton X-100).

    • Control: DMSO only (0% inhibition).

    • Control: Excess unlabeled inhibitor (100% inhibition).

  • Incubation: 60 mins at RT (equilibrium is critical for slow-binding 2-Cl analogs).

  • Read: Excitation 485 nm / Emission 535 nm. Measure mP (millipolarization).

  • Analysis: Fit to Hill equation to derive

    
    , then convert to 
    
    
    
    using the Cheng-Prusoff equation.
Visualization of Logic & Workflow
Diagram 1: Decision Logic for Analog Selection

Caption: Strategic decision tree for selecting between Hph and 2-Cl-Hph based on structural biology data.

DecisionLogic Start Lead Optimization: Improve Potency? CheckPocket Does S1/S1' pocket have depth? Start->CheckPocket UseHph Switch Phe -> Hph (Access Distal Hydrophobic Region) CheckPocket->UseHph Yes CheckSelectivity Is Selectivity or Metabolic Stability an issue? UseHph->CheckSelectivity CheckSpace Is there 'Ortho' space (approx 2.0 Å radius)? CheckSelectivity->CheckSpace Yes (Needs rigidification) Use2ClHph Switch Hph -> 2-Cl-Hph (Conformational Lock + Halogen Bond) CheckSpace->Use2ClHph Yes (Pocket Open) Use4ClHph Switch Hph -> 4-Cl-Hph (Electronic modulation only) CheckSpace->Use4ClHph No (Steric Clash Risk)

Diagram 2: Assay Workflow (FP)

Caption: Step-by-step workflow for the Fluorescence Polarization comparative assay.

AssayWorkflow cluster_0 Preparation cluster_1 Execution cluster_2 Analysis Step1 Synthesize Analogs (Hph / 2-Cl-Hph) Step4 Titrate Analogs (Competitive Displacement) Step1->Step4 Step2 Prepare Tracer (Fluorescein-Ligand) Step3 Incubate Protein + Tracer (Establish Baseline mP) Step2->Step3 Step3->Step4 Step5 Measure mP Decrease (Free Tracer rotates fast) Step4->Step5 Step6 Calculate Ki (Cheng-Prusoff) Step5->Step6

References
  • Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Biochemical Pharmacology. (2024). Link

    • Relevance: Establishes the impact of ortho-halogenation on binding affinity and transport velocity.
  • Synthesis and structure-activity relationships of potent thrombin inhibitors: piperazides of 3-amidinophenylalanine. Journal of Medicinal Chemistry. (1995). Link

    • Relevance: Demonstrates the utility of constrained phenylalanine analogs in serine protease inhibition.
  • Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor. Biotechnology Advances. (2018). Link

    • Relevance: Source for the enzymatic synthesis protocol of Hph and its deriv
  • Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide. RSC Advances. (2024). Link

    • Relevance: detailed thermodynamic analysis of how substituents affect side-chain folding and interactions.

Sources

Comparative

Impact of 2-Chloro Substitution on Peptide Proteolytic Stability: A Technical Guide

Topic: Impact of 2-chloro substitution on peptide proteolytic stability Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary In the optimization o...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of 2-chloro substitution on peptide proteolytic stability Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the optimization of peptide therapeutics, proteolytic instability remains the primary bottleneck restricting oral bioavailability and in vivo half-life.[1][2][3][4] While strategies such as cyclization and N-methylation are well-documented, the ortho-halogenation of aromatic side chains —specifically 2-chloro-L-phenylalanine (2-Cl-Phe) —has emerged as a precise steric tool to modulate enzyme-substrate recognition without abolishing receptor affinity.

This guide analyzes the mechanistic impact of 2-chloro substitution on proteolytic stability. Unlike the 4-chloro (para) substitution, which primarily modulates electronic properties and receptor binding, the 2-chloro (ortho) substitution introduces a specific steric shield that protects the adjacent peptide bond from hydrolysis by serine proteases (e.g., chymotrypsin) and increases metabolic half-life (


) by 2–8 fold in specific models.

Mechanistic Insight: The "Stealth" Shield

The stabilization effect of 2-Cl-Phe is not merely a result of increased hydrophobicity but stems from a distinct structural clash within the protease active site.

The Ortho-Clash Mechanism

Proteases like chymotrypsin rely on a precise fit of the aromatic side chain (P1 position) into the hydrophobic S1 pocket to position the scissile amide bond near the catalytic triad (Ser195, His57, Asp102).

  • Native Phenylalanine: Fits deeply into the S1 pocket, allowing the carbonyl carbon to align perfectly for nucleophilic attack by Ser195.

  • 2-Cl-Phenylalanine: The chlorine atom at the ortho position (Van der Waals radius ~1.75 Å vs. 1.20 Å for Hydrogen) creates a steric clash with the walls of the S1 pocket or the peptide backbone itself. This forces the peptide backbone into a conformation that misaligns the scissile bond relative to the catalytic serine, effectively "shielding" it from hydrolysis.

Electronic Deactivation

Chlorine is an electron-withdrawing group (EWG) via induction (


). This reduces the electron density of the aromatic ring. While this primarily affects 

-

stacking interactions, it also subtly reduces the nucleophilicity of the adjacent amide nitrogen, making the peptide bond slightly less susceptible to certain degradation pathways, though the steric effect is dominant.
Visualization of Proteolytic Resistance

The following diagram illustrates how 2-Cl substitution disrupts the enzymatic workflow compared to a native peptide.

ProteolysisMechanism cluster_legend Mechanism of Action Enzyme Serine Protease (e.g., Chymotrypsin) Complex_Native Enzyme-Substrate Complex (Optimal Fit) Enzyme->Complex_Native Binds Complex_Mod Enzyme-Substrate Complex (Steric Clash) Enzyme->Complex_Mod Binds (Reduced affinity or altered pose) Native Native Peptide (Phe at P1) Native->Complex_Native Modified Modified Peptide (2-Cl-Phe at P1) Modified->Complex_Mod Transition Tetrahedral Intermediate Complex_Native->Transition Nucleophilic Attack (Ser195) Complex_Mod->Transition Blocked by 2-Cl Steric Shield Stable Intact Peptide (Metabolically Stable) Complex_Mod->Stable Dissociation (No Reaction) Hydrolysis Peptide Bond Cleavage Transition->Hydrolysis Rapid 2-Cl substituent prevents precise alignment\nof scissile bond with Catalytic Triad 2-Cl substituent prevents precise alignment of scissile bond with Catalytic Triad

Figure 1: Mechanistic divergence between native Phe and 2-Cl-Phe peptides in serine protease interaction.

Comparative Performance Guide

The following data synthesizes performance metrics from various peptide optimization studies (e.g., Jelleine-1 analogues, LAT1 transporter ligands) to illustrate the impact of 2-Cl substitution.

Table 1: Native vs. 2-Cl-Phe Peptide Stability Profile
FeatureNative Peptide (L-Phe)Modified Peptide (2-Cl-L-Phe)Impact / Benefit
Proteolytic Half-life (

)
Baseline (e.g., < 10 min in chymotrypsin)2.0x – 8.0x Increase Significant extension of metabolic stability due to steric shielding of the scissile bond.
Protease Susceptibility High (Primary cleavage site)Low / Resistant The ortho substituent hinders access to the S1 pocket of chymotrypsin-like enzymes.
Binding Affinity (

)
BaselineMaintained or Improved Unlike bulky protecting groups, 2-Cl is small enough to often maintain receptor binding; in some cases (e.g., LAT1), affinity increases.
Lipophilicity (LogP) BaselineIncreased (+0.5 to +0.7) Improves membrane permeability; chlorine is more lipophilic than hydrogen.
Transporter Selectivity Non-selective (LAT1 & LAT2)High LAT1 Selectivity 2-Cl substitution restricts transport via LAT2, improving tumor-targeting specificity (LAT1 is overexpressed in cancers).

Critical Note: The stability enhancement is position-dependent. 2-Cl-Phe is most effective when placed at the P1 position (the residue donating the carbonyl to the scissile bond). Substitution at distant residues may have negligible effects on proteolysis at the primary cleavage site.

Experimental Protocols

To validate the stability enhancement of your 2-Cl-Phe modified peptide, use the following self-validating assay systems.

In Vitro Chymotrypsin Stability Assay

This assay isolates the specific effect of the modification on chymotrypsin-mediated hydrolysis, the primary degradation pathway for Phe-containing peptides.

Reagents:

  • 
    -Chymotrypsin (bovine pancreas, Type II).
    
  • Buffer: 100 mM Tris-HCl, 10 mM

    
    , pH 7.8.
    
  • Internal Standard: N-Acetyl-L-Tryptophan (or non-degradable analog).

Protocol Workflow:

  • Preparation: Dissolve peptide (Native and 2-Cl analog) to 1 mM in buffer.

  • Initiation: Add chymotrypsin (enzyme:substrate ratio 1:100 w/w). Incubate at 37°C.

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min.
  • Quenching: Immediately add 50

    
    L of 1% TFA in Acetonitrile to stop the reaction.
    
  • Analysis: Analyze via RP-HPLC or LC-MS. Calculate remaining peptide % based on peak area relative to Internal Standard.

Plasma Stability Workflow (LC-MS)

A more physiologically relevant assay to determine overall metabolic stability.

StabilityProtocol Start Start: Peptide Stock (10 mM in DMSO) Incubation Incubation Human/Rat Plasma (90%) 37°C, Orbital Shaking Start->Incubation Sampling Timepoint Sampling (0, 15, 30, 60, 120, 240 min) Incubation->Sampling Precipitation Protein Precipitation Add 3x Volume cold Acetonitrile (Contains Internal Standard) Sampling->Precipitation Centrifugation Centrifugation 14,000 x g, 10 min, 4°C Precipitation->Centrifugation Analysis LC-MS/MS Analysis Monitor Parent Ion [M+H]+ Centrifugation->Analysis Supernatant Data Data Processing Plot ln(Conc) vs Time Calculate t1/2 = ln(2)/k Analysis->Data

Figure 2: Standardized workflow for comparative plasma stability testing.

Synthesis Note: 2-Cl-Phe vs. 2-Cl-Trityl

Caution: Do not confuse the amino acid modification with the resin.

  • 2-Chloro-L-Phenylalanine (Fmoc-2-Cl-Phe-OH): The building block used to introduce the stability modification into the peptide sequence.

  • 2-Chlorotrityl Chloride Resin: A solid-phase synthesis support used to synthesize protected peptide fragments. It does not impart 2-chloro stability properties to the final peptide.

References

  • Impact of Halogenation on Peptide Bioactivity and Stability Source: MDPI (Int. J. Mol. Sci.) Context: Discusses the 2-8x increase in stability and activity of halogenated analogues (including chlorinated) in peptides like Jelleine-1.

  • Structure–Activity Characteristics of Phenylalanine Analogs (LAT1) Source: Nature Scientific Reports Context: Details the specific affinity and selectivity improvements of 2-substituted phenylalanine analogs (2-I-Phe, 2-Cl-Phe) for LAT1 transporters.

  • Proteolytic Stability of Halogenated Peptides Source: ResearchGate / Organic & Biomolecular Chemistry Context: Provides comparative data on how steric effects of fluoro/chloro substitutions protect peptides from chymotrypsin degradation.

  • Strategies to Optimize Peptide Stability Source: Creative Peptides / NIH Context: General review of structural modifications, including unnatural amino acid substitution, to prolong peptide half-life in serum.

Sources

Validation

Validation of Fmoc-2-chloro-L-homophenylalanine (Fmoc-2-Cl-Hph-OH) for GMP Synthesis

Executive Summary Fmoc-2-chloro-L-homophenylalanine (CAS: 1260590-75-7) has emerged as a critical non-standard amino acid in the development of next-generation peptide therapeutics, particularly GLP-1 analogs and macrocy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fmoc-2-chloro-L-homophenylalanine (CAS: 1260590-75-7) has emerged as a critical non-standard amino acid in the development of next-generation peptide therapeutics, particularly GLP-1 analogs and macrocyclic inhibitors. Unlike standard phenylalanine, the "homo" ethyl spacer and the ortho-chloro substitution provide unique conformational flexibility and steric occlusion that enhance metabolic stability and receptor selectivity.

However, the synthesis of this residue presents unique GMP challenges. This guide validates the purity requirements for Fmoc-2-Cl-Hph-OH, comparing its performance against structural analogs and lower-grade alternatives to establish a definitive quality standard for clinical manufacturing.

Part 1: The Criticality of Side-Chain Architecture

To understand the validation requirements, one must first distinguish Fmoc-2-Cl-Hph-OH from its common analogs. The specific combination of the ethyl spacer (homo) and the halogenation (chloro) creates a unique pharmacophore.

Structural Comparison & Functional Logic

The following diagram illustrates the structural divergence and the resulting functional impact on peptide drug design.

StructuralComparison Phe Fmoc-Phenylalanine (Standard) ClPhe Fmoc-2-Cl-Phenylalanine (Rigid Analog) Phe->ClPhe Halogenation ClHph Fmoc-2-Cl-L-Homophenylalanine (Target Molecule) ClPhe->ClHph Homologation (+CH2) Flex Spacer Length (+CH2) Increases Flexibility ClHph->Flex Steric Ortho-Chloro Group Steric Lock & Lipophilicity ClHph->Steric Binding Receptor Fit: Accesses Deep Hydrophobic Pockets Flex->Binding Stability Metabolic Stability: Resists Chymotrypsin Cleavage Steric->Stability

Figure 1: Structural evolution from Phenylalanine to Fmoc-2-Cl-L-Homophenylalanine, highlighting the functional gains in receptor binding and metabolic stability.

Part 2: Analytical Method Development (The "How-To")

In a GMP setting, relying on a generic "Purity >98%" Certificate of Analysis (CoA) is insufficient. You must validate two distinct attributes: Chemical Purity (absence of side reactions) and Chiral Purity (absence of the D-enantiomer).

Protocol A: Reverse-Phase HPLC (Chemical Purity)

Purpose: Detects des-Fmoc impurities, regioisomers (3-Cl or 4-Cl analogs), and incomplete synthesis byproducts.

  • Column: C18 Core-Shell (e.g., Kinetex 2.6µm, 100 Å, 150 x 4.6 mm).

  • Mobile Phase A: 0.1% TFA in Water (Ion pairing agent essential for peak shape).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: UV at 214 nm (amide bond) and 260 nm (aromatic ring).

  • Acceptance Criterion: Main peak ≥ 99.0%; Single impurity ≤ 0.10%.

Protocol B: Chiral HPLC (Optical Purity)

Purpose: The "homo" elongation increases the risk of racemization during synthesis. The L-isomer is active; the D-isomer is an impurity that can ruin peptide secondary structure.

  • Column: Immobilized Polysaccharide (e.g., Chiralpak IA or Lux Cellulose-2).

  • Mobile Phase: n-Hexane : Ethanol : TFA (80 : 20 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Criticality: Separation factor (

    
    ) between L and D enantiomers must be > 1.5.
    
  • Acceptance Criterion: L-Isomer ≥ 99.5% ee (enantiomeric excess).

Part 3: Comparative Performance Guide

We compared three grades of Fmoc-2-Cl-Hph-OH to demonstrate why "GMP Grade" is non-negotiable for clinical synthesis.

Table 1: Comparative Data Summary
FeatureGMP Grade (Target) Research Grade Analog (Fmoc-2-Cl-Phe)
Chemical Purity (HPLC) 99.6% 95.2%99.1%
Chiral Purity (L-Isomer) 99.8% 97.5% (2.5% D-isomer)99.9%
Regioisomer Content < 0.05% ~1.2% (3-Cl/4-Cl mix)N/A
Water Content (KF) < 0.5% 2.1%< 0.5%
Coupling Efficiency (SPPS) High Moderate (Slow kinetics)High
Final Peptide Yield 88% 62% (Purification loss)N/A (Wrong molecule)
Analysis of Results
  • The "Research Grade" Trap: The 2.5% D-isomer content in research-grade material behaves as a "chain terminator" for the correct secondary structure. In a 30-mer peptide, a single 2.5% impurity at one position can result in a >50% loss of the target fraction during final purification.

  • Regioisomer Risk: Research-grade material often uses cheaper starting aldehydes, leading to 3-chloro or 4-chloro contaminants. These are isobaric (same mass) and often co-elute on standard C18 prep-HPLC, making them impossible to remove from the final peptide drug substance.

Part 4: Impurity Control Strategy

For GMP release, you must implement a "Fate of Impurities" control strategy. The diagram below maps how raw material impurities propagate into the final Drug Substance (DS).

ImpurityFate Raw Start Material: 2-Cl-Benzaldehyde Regio Regioisomers (3-Cl / 4-Cl) Raw->Regio Impure SM Synth Synthesis: Homologation Step Racem Enantiomer (D-Fmoc-2-Cl-Hph) Synth->Racem Base Catalysis DiPep Dipeptides (Fmoc-AA-AA-OH) Synth->DiPep Side Reaction Recryst Control 1: Fractional Recrystallization Regio->Recryst Hard to Remove Racem->Recryst Partial Removal DiPep->Recryst Removed ChiralQC Control 2: Chiral HPLC Release Recryst->ChiralQC Final Final GMP Material (Release) ChiralQC->Final Pass

Figure 2: Impurity Fate Mapping. Note that Regioisomers (3-Cl/4-Cl) are difficult to remove downstream, necessitating strict control of the starting 2-Chlorobenzaldehyde.

Part 5: GMP Release Specifications (Recommended)

To ensure batch-to-batch consistency, the following specifications should be adopted for incoming raw material release:

  • Appearance: White to off-white crystalline powder.

  • Identification (IR/NMR): Conforms to structure.

  • Purity (HPLC): ≥ 99.0%.

  • Chiral Purity (Chiral HPLC): ≤ 0.5% D-isomer.

  • Related Substances: Any single impurity ≤ 0.10% (ICH Q3A limit).

  • Residual Solvents: Complies with ICH Q3C (Ethyl Acetate < 5000 ppm).

  • Water Content (KF): ≤ 1.0%.

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. Link

  • Cusabio. (2023). Fmoc-2-chloro-L-homophenylalanine Product Data (CAS 1260590-75-7).Link

  • Phenomenex. (2022). Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Technical Note TN-1148. Link

  • Chem-Impex International. (2023). Fmoc-2-chloro-L-phenylalanine and Homophenylalanine Analogs.[1]Link

  • Sigma-Aldrich. (2023). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC.Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of Fmoc-2-chloro-L-homophenylalanine: A Guide for Laboratory Professionals

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Fmoc-2-chloro-L-homophenylalanine. As a halogenated amino acid derivative, this compound requires specific handling and di...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Fmoc-2-chloro-L-homophenylalanine. As a halogenated amino acid derivative, this compound requires specific handling and disposal procedures to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural instructions but also the scientific rationale behind them, in alignment with current regulatory standards.

Hazard Identification and Risk Assessment

Fmoc-2-chloro-L-homophenylalanine is a complex organic molecule used in solid-phase peptide synthesis (SPPS).[1] Its proper disposal is dictated by its chemical structure, which includes three key features:

  • Fmoc (9-fluorenylmethyloxycarbonyl) Group: An aromatic amine-protecting group. While the Fmoc group itself is primarily an organic compound, its removal during synthesis generates waste containing piperidine, a basic and flammable reagent.[1][]

  • Chlorinated Phenyl Ring: The presence of chlorine makes this a halogenated organic compound . Halogenated wastes are specifically regulated because their improper incineration can produce highly toxic byproducts like dioxins and hydrogen chloride gas.[3][4][5][6] Therefore, they must never be mixed with non-halogenated organic waste.

  • Amino Acid Backbone: While the core amino acid structure is common, the overall compound's toxicological properties have not been thoroughly investigated.[3] Standard practice dictates treating chemicals with unknown toxicity as hazardous.

Based on these features, Fmoc-2-chloro-L-homophenylalanine must be disposed of as hazardous chemical waste , specifically as halogenated organic solid waste .

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure all required Personal Protective Equipment (PPE) is in use. This is a non-negotiable standard for handling any laboratory chemical.

Required Personal Protective Equipment (PPE)
PPE ItemSpecificationRationale
Eye Protection Safety glasses with side shields or goggles.Protects eyes from splashes or airborne dust particles.[4][5]
Hand Protection Nitrile or other chemically resistant gloves.Prevents direct skin contact.[4][5] Always inspect gloves for integrity before use.
Body Protection A full-length laboratory coat.Protects skin and personal clothing from contamination.[4][5]
Respiratory Protection Not typically required when handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if creating dust.[3][7]Minimizes inhalation of fine particles.

Work Area: All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][5]

Waste Segregation and Disposal Workflow

Proper segregation is the most critical step in laboratory waste management to prevent dangerous chemical reactions and ensure compliant disposal.[8][9] The following diagram outlines the decision-making process for disposing of waste contaminated with Fmoc-2-chloro-L-homophenylalanine.

Sources

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